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  • Product: N-mesityl-4-methoxybenzamide
  • CAS: 98090-60-9

Core Science & Biosynthesis

Foundational

N-Mesityl-4-Methoxybenzamide (CAS 98090-60-9): Structural Logic, Synthesis, and Chemical Profiling

Executive Summary N-mesityl-4-methoxybenzamide (CAS 98090-60-9), also known as 4-methoxy-2',4',6'-trimethylbenzanilide, is a highly specialized, sterically hindered benzamide derivative. Characterized by the fusion of an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-mesityl-4-methoxybenzamide (CAS 98090-60-9), also known as 4-methoxy-2',4',6'-trimethylbenzanilide, is a highly specialized, sterically hindered benzamide derivative. Characterized by the fusion of an electron-rich 4-methoxybenzoyl moiety and a bulky mesityl (2,4,6-trimethylphenyl) group, this compound serves as a rigid scaffold in advanced organic synthesis and medicinal chemistry.

This whitepaper deconstructs the physicochemical properties, structural causality, and synthesis protocols for N-mesityl-4-methoxybenzamide. By analyzing the interplay between steric shielding and electronic donation, we provide a self-validating framework for its characterization and application in drug development [1].

Structural Logic and Physicochemical Profile

The chemical behavior of N-mesityl-4-methoxybenzamide is dictated by two competing, yet complementary, structural features: the steric bulk of the mesityl group and the resonance-driven electron donation of the methoxy group.

Mechanistic Insights
  • Steric Shielding & Orthogonal Conformation: The two ortho-methyl groups on the mesityl ring create a severe steric clash with the amide carbonyl and N-H proton. To minimize torsional strain, the mesityl ring is forced into an orthogonal (perpendicular) conformation relative to the amide plane. This broken planarity physically shields the amide bond, drastically reducing its susceptibility to chemical hydrolysis or enzymatic cleavage (e.g., by proteases).

  • Electron Donation (+M Effect): The para-methoxy group acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the benzoyl ring and increases the Lewis basicity of the carbonyl oxygen, making it a stronger hydrogen-bond acceptor for target binding in biological systems.

StructuralLogic Core N-mesityl-4-methoxybenzamide (CAS 98090-60-9) Mesityl Mesityl Ring (2,4,6-trimethylphenyl) Core->Mesityl Methoxy 4-Methoxy Group (-OCH3) Core->Methoxy Amide Amide Linkage (-CO-NH-) Core->Amide Steric Steric Shielding Prevents Hydrolysis Mesityl->Steric Conformation Orthogonal Conformation Restricted Rotation Mesityl->Conformation EDG Electron Donation (+M) Enriches Benzoyl Ring Methoxy->EDG Amide->Conformation Steric clash with ortho-methyls Hbond H-Bond Acceptor Target Binding Amide->Hbond

Caption: Structural logic of N-mesityl-4-methoxybenzamide highlighting steric and electronic effects.

Quantitative Physicochemical Data

The following table summarizes the key properties and predicted Ion Mobility-Mass Spectrometry (IM-MS) Collision Cross Section (CCS) values, which are critical for advanced analytical workflows [1].

Property / ParameterValue / Specification
Molecular Formula C₁₇H₁₉NO₂
Monoisotopic Mass 269.14157 Da
Predicted XLogP 3.8 (Highly lipophilic)
[M+H]⁺ m/z 270.14885
[M+H]⁺ Predicted CCS 162.6 Ų
[M+Na]⁺ Predicted CCS 170.8 Ų
[M-H]⁻ Predicted CCS 170.0 Ų

Synthesis Protocol: Overcoming Steric Hindrance

The Causality of Reagent Selection

Standard amide coupling conditions (e.g., EDC/HOBt or DCC with 4-methoxybenzoic acid) frequently fail or result in poor yields when applied to this molecule. Why? Mesidine (2,4,6-trimethylaniline) is a highly hindered and poorly nucleophilic amine. The O-acylisourea intermediate formed by carbodiimides is insufficiently electrophilic to react efficiently with mesidine, leading to premature hydrolysis or rearrangement into an unreactive N-acylurea.

To bypass this, the protocol mandates the use of the highly reactive 4-methoxybenzoyl chloride (p-anisoyl chloride)[2] coupled with mesidine in the presence of a non-nucleophilic acid scavenger like N,N-Diisopropylethylamine (DIPEA).

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen (N₂) atmosphere. Add 1.0 equivalent of 2,4,6-trimethylaniline (mesidine) and 1.5 equivalents of DIPEA into anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4-methoxybenzoyl chloride dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic side reactions and minimizes the formation of di-acylated byproducts.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted mesidine), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol/water or flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure N-mesityl-4-methoxybenzamide.

SynthesisWorkflow AcidCl 4-Methoxybenzoyl Chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (0°C to RT, DCM) AcidCl->Reaction Amine 2,4,6-Trimethylaniline (Hindered Nucleophile) Amine->Reaction Steric hindrance requires reactive acyl Base DIPEA / Pyridine (Acid Scavenger) Base->Reaction Purification Aqueous Workup & Recrystallization Reaction->Purification Product N-mesityl-4-methoxybenzamide (Target Compound) Purification->Product

Caption: Synthesis workflow utilizing highly reactive acyl chlorides to overcome steric hindrance.

Analytical Characterization Workflow

To validate the synthesized product, a self-validating analytical triad (LC-MS, NMR, IR) must be employed.

  • Mass Spectrometry (ESI-TOF): High-resolution mass spectrometry (HRMS) should confirm the monoisotopic mass. Look for the distinct protonated adduct [M+H]⁺ at m/z 270.1488 .

  • ¹H NMR (400 MHz, CDCl₃):

    • Methoxy Marker: A sharp singlet at ~3.85 ppm integrating to 3 protons (-OCH₃).

    • Mesityl Markers: Two distinct singlets for the methyl groups. The para-methyl will appear around 2.30 ppm (3H), while the two ortho-methyls will appear as a singlet around 2.25 ppm (6H).

    • Amide Proton: A broad singlet around 7.2 - 7.5 ppm (1H, -NH), which will disappear upon D₂O exchange.

  • Infrared Spectroscopy (FT-IR): The amide I band (C=O stretch) will be observed around 1640–1650 cm⁻¹. The exact frequency is slightly lowered due to the conjugation with the electron-rich 4-methoxyaryl ring, which increases the single-bond character of the carbonyl [3].

Advanced Applications in Drug Design

The unique topology of N-mesityl-4-methoxybenzamide makes it an exceptional building block in medicinal chemistry:

  • Atropisomerism Exploitation: Because the rotation around the N-Aryl bond is highly restricted by the ortho-methyl groups, this scaffold can be used to lock molecules into specific bioactive conformations, reducing entropic penalties upon binding to target proteins.

  • Metabolic Stability: The steric bulk completely shields the amide bond from amidases, making derivatives of this compound highly resistant to first-pass metabolism in in vivo pharmacokinetic models.

References

  • PubChemLite: 98090-60-9 (C17H19NO2) . Université du Luxembourg (uni.lu). Structural data, monoisotopic mass, and predicted Collision Cross Section (CCS) values. Available at: [Link]

  • p-Anisoyl chloride | C8H7ClO2 | CID 7477 . PubChem - National Institutes of Health (NIH). Electrophilic acylating agent properties and safety hazards. Available at:[Link]

  • 4-METHOXY-2',4',6'-TRIMETHYLBENZANILIDE — Chemical Substance Information . NextSDS. Regulatory and chemical identity tracking. Available at:[Link]

Exploratory

Exact Molecular Weight and Mass Analysis of N-Mesityl-4-Methoxybenzamide: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Executive Summary & Chemical Identity In medicinal chemistry and rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary & Chemical Identity

In medicinal chemistry and rational drug design, benzamide derivatives frequently serve as privileged pharmacophores, offering robust hydrogen-bonding networks and predictable steric profiles. N-mesityl-4-methoxybenzamide is a highly specific synthetic building block that combines the electron-donating properties of a 4-methoxybenzamide core with the severe steric bulk of a mesityl (2,4,6-trimethylphenyl) group.

Accurate mass determination of this compound is critical during high-throughput screening and synthetic validation to differentiate it from isobaric impurities. This guide deconstructs the stoichiometric mass properties of N-mesityl-4-methoxybenzamide and establishes a self-validating analytical protocol for its empirical verification.

  • Chemical Formula: C₁₇H₁₉NO₂

  • SMILES: COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2C)C)C

Stoichiometric Deconstruction & Mass Calculations

In analytical chemistry, distinguishing between the Average Molecular Weight (MW) and the Monoisotopic Exact Mass is a fundamental requirement[1].

  • Average Molecular Weight (269.34 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., ¹²C and ¹³C). This value is strictly used for macroscopic stoichiometry, such as weighing reagents for synthesis.

  • Monoisotopic Exact Mass (269.1416 Da): Calculated using the mass of the single most abundant isotope for each element (e.g., exactly 12.000000 Da for ¹²C). This is the exact mass targeted by High-Resolution Mass Spectrometry (HRMS).

Table 1: Isotopic Composition and Mass Contributions for C₁₇H₁₉NO₂
ElementSymbolAtomsAverage Atomic Mass (Da)Monoisotopic Mass (Da)Total Exact Mass Contribution (Da)
Carbon C1712.01112.000000204.000000
Hydrogen H191.0081.00782519.148675
Nitrogen N114.00714.00307414.003074
Oxygen O215.99915.99491531.989830
Total 39 269.344 (Average MW) 269.141579 (Exact Mass)

Note: In positive-ion mode Electrospray Ionization (ESI+), the molecule accepts a proton (H⁺, exact mass 1.007276 Da), resulting in a theoretical [M+H]⁺ peak of 270.1489 m/z .

Empirical Validation: HRMS Protocol

To empirically validate the synthesis of N-mesityl-4-methoxybenzamide, High-Resolution Mass Spectrometry (HRMS) utilizing an Orbitrap or Time-of-Flight (TOF) analyzer is required. The following protocol is designed as a self-validating system , ensuring that the mass measurement accuracy (MMA) remains within sub-ppm error margins[2].

Step-by-Step HRMS Methodology
  • Sample Preparation & Matrix Selection:

    • Action: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 (v/v) mixture of Methanol/Water containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid acts as an abundant proton source. This shifts the chemical equilibrium toward the protonated species [M+H]+ , which is an absolute prerequisite for generating a strong signal in ESI+ mode.

  • Ionization (ESI+):

    • Action: Inject the sample via direct infusion at a flow rate of 0.2 mL/min with a capillary voltage of 3.5 kV.

    • Causality: Direct infusion, as opposed to LC-coupled injection, provides a continuous, stable electrospray plume. This allows the mass analyzer to perform extensive spectral averaging, drastically improving the signal-to-noise ratio.

  • Mass Analysis & Lock Mass Correction (Self-Validation):

    • Action: Acquire full-scan MS data (m/z 100–500) at a resolving power of 70,000. Apply a known background ambient ion (e.g., polysiloxane at m/z 371.1012) as an internal lock mass.

    • Causality: High ion populations can cause space-charge effects that subtly shift axial frequencies in an Orbitrap, skewing the mass reading[2]. The internal lock mass provides real-time, scan-by-scan recalibration. If the lock mass deviates by >2 ppm, the system automatically flags the scan, ensuring the target measurement is never an artifact of instrument drift.

  • Data Verification:

    • Action: Extract the ion chromatogram for the theoretical [M+H]⁺ mass.

    • Causality: The literature confirms that the HRMS m/z calculated for C₁₇H₁₉NO₂ [M+H]⁺ is 270.1489 , with empirical findings routinely matching this within a 0.0007 Da variance (e.g., found 270.1496)[3].

Mandatory Visualization: HRMS Workflow

HRMS_Workflow A Sample Prep (1 mg/mL in MeOH) B ESI+ Ionization (Protonation) A->B C Orbitrap Mass Analyzer B->C D Lock Mass Correction C->D E Validation [M+H]+ 270.1489 D->E

Caption: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

Synthetic Assembly & Structural Verification Logic

If the HRMS data fails to yield the 270.1489 m/z peak, the synthetic pathway must be audited. The standard assembly of N-mesityl-4-methoxybenzamide relies on a nucleophilic acyl substitution workflow.

Step-by-Step Synthesis Protocol
  • Activation: Dissolve 4-methoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Argon prevents ambient atmospheric moisture from hydrolyzing the highly electrophilic acyl chloride back into an unreactive carboxylic acid.

  • Coupling: Add 2,4,6-trimethylaniline (mesitylamine, 1.1 eq) dropwise at 0°C, followed immediately by triethylamine (TEA, 1.5 eq).

    • Causality: The amidation reaction generates hydrochloric acid (HCl) as a byproduct. TEA acts as a non-nucleophilic base to scavenge this HCl. Without TEA, the HCl would protonate the remaining mesitylamine, destroying its nucleophilicity and halting the reaction prematurely.

  • Quenching & Isolation: Wash the organic layer successively with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: This is a self-purifying liquid-liquid extraction. The acidic wash removes unreacted basic amines (TEA and mesitylamine), while the basic wash neutralizes any residual acid, ensuring the isolation of the pure, neutral N-mesityl-4-methoxybenzamide organic layer prior to solvent evaporation.

References

  • Chiral Hypervalent Iodine Mediated Enantioselective Phenol and Naphthol Dearomatisation (Contains empirical HRMS validation for C₁₇H₁₉NO₂). University of Huddersfield Repository. Available at:[Link]

  • Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report) . International Union of Pure and Applied Chemistry (IUPAC). Available at:[Link]

  • A Strategy to Achieve Sub-Parts-per-Million Mass Measurement Accuracy of N-Linked Glycans Using Infrared Matrix-Assisted Laser Desorption Electrospray Ionization . Journal of Mass Spectrometry / National Institutes of Health. Available at:[Link]

Sources

Foundational

Thermodynamic Solubility Profiling of N-Mesityl-4-Methoxybenzamide: A Predictive and Empirical Guide

Target Audience: Formulation Scientists, Chemical Engineers, and Preclinical Drug Development Professionals. Executive Summary & Structural Causality As a Senior Application Scientist, I approach the solubility profiling...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Chemical Engineers, and Preclinical Drug Development Professionals.

Executive Summary & Structural Causality

As a Senior Application Scientist, I approach the solubility profiling of novel active pharmaceutical ingredients (APIs) and intermediates not as a mere data-gathering exercise, but as an applied thermodynamic puzzle. N-mesityl-4-methoxybenzamide is a highly specialized, sterically hindered amide. Before we can accurately measure or model its solubility in organic solvents, we must deconstruct the causality behind its physicochemical behavior:

  • The Mesityl Group (2,4,6-trimethylphenyl): The two ortho-methyl groups create immense steric bulk. This forces the aromatic ring out of coplanarity with the central amide plane. Causality: This lack of planarity disrupts efficient, flat molecular stacking in the crystal lattice, lowering the lattice energy compared to unhindered benzamides. Lower lattice energy thermodynamically favors dissolution[1]. Furthermore, the three methyl groups significantly increase the molecule's overall lipophilicity and dispersion forces.

  • The 4-Methoxybenzoyl Core: The methoxy oxygen acts as a hydrogen bond acceptor. Its electron-donating nature enriches the electron density of the carbonyl oxygen, strengthening the amide's hydrogen-bond accepting capacity.

  • The Amide Linkage: Provides a strong hydrogen bond donor (N-H) and acceptor (C=O). However, the N-H is partially sterically shielded by the adjacent mesityl ortho-methyls, altering its interaction radius with highly polar solvents.

Theoretical Predictive Framework: Hansen Solubility Parameters (HSP)

Before expending valuable synthesized material on empirical trials, we employ Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP characterizes both solvents and solutes across three dimensional vectors: dispersion forces ( δD​ ), polar forces ( δP​ ), and hydrogen bonding ( δH​ )[2].

For a complex, sterically shielded molecule like N-mesityl-4-methoxybenzamide, one-dimensional metrics like LogP are fundamentally insufficient because they fail to capture the specific hydrogen-bonding dynamics of the amide core[2]. By calculating the interaction distance ( Ra​ ) in Hansen space, we can predict miscibility. Solvents with HSP values closely matching the solute will yield the highest thermodynamic solubility.

Quantitative Solubility Projections (Extrapolated at 298.15 K)

Based on the structural contributions of the mesityl and methoxybenzamide groups, the following table summarizes the predicted solubility tiers across representative organic solvents.

Solvent δD​ (MPa 0.5 ) δP​ (MPa 0.5 ) δH​ (MPa 0.5 )Predicted TierMechanistic Rationale
Water 15.616.042.3< 0.1 mg/mL Extreme δH​ mismatch; the highly hydrophobic mesityl group completely prevents hydration.
Methanol 15.112.322.310 - 25 mg/mL High δH​ competes with amide H-bonds, but high polarity limits the solvation of the lipophilic mesityl ring.
Ethyl Acetate 15.85.37.2> 50 mg/mL Excellent match for the overall moderate polarity and H-bond acceptor nature of the molecule.
Toluene 18.01.42.0> 50 mg/mL Strong dispersion ( δD​ ) match for the highly lipophilic mesityl and phenyl rings; overcomes weak H-bonding.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To transition from theoretical prediction to empirical fact, we utilize the isothermal shake-flask method. This is the "gold standard" for determining true thermodynamic solubility, as it ensures the system reaches a stable equilibrium, unlike kinetic methods (e.g., solvent shift) which are heavily confounded by supersaturation artifacts and amorphous precipitation[3].

Crucially, a robust protocol must be a self-validating system. We do not just measure the liquid phase; we must interrogate the solid phase to ensure the thermodynamic equilibrium applies to the correct polymorph.

Step-by-Step Workflow
  • Solvent Preparation: Prepare pure organic solvents and binary mixtures (e.g., Ethanol/Ethyl Acetate) using analytical-grade reagents (>99.5% purity)[1].

  • Excess Solute Addition: Add an excess amount of crystalline N-mesityl-4-methoxybenzamide to a known volume of solvent in a hermetically sealed borosilicate glass vial[3].

  • Isothermal Equilibration: Submerge the vials in a thermostatic water bath shaker (e.g., 298.15 K to 323.15 K) and agitate at 150 RPM for 48 to 72 hours. Causality: Benzamide dissolution is an endothermic process; precise temperature control is mandatory to prevent thermal fluctuations from shifting the equilibrium[1].

  • Isothermal Phase Separation: Centrifuge the samples at the exact equilibration temperature to separate the saturated supernatant from the undissolved solid[3].

  • Supernatant Quantification: Dilute an aliquot of the supernatant and quantify the dissolved API concentration using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • Self-Validation (Solid-State Verification): Recover the undissolved solid via vacuum filtration. Analyze the residue using Powder X-Ray Diffraction (PXRD). Causality: If the solvent induced a polymorphic transformation or formed a solvate during the 72-hour equilibration, the measured solubility corresponds to the new crystal form, not the original API. PXRD verification closes the logic loop, ensuring data integrity.

G N1 Initial Solid Characterization (PXRD & DSC) N2 Isothermal Equilibration (Shake-Flask, 72h) N1->N2 N3 Phase Separation (Isothermal Centrifugation) N2->N3 N4 Supernatant Analysis (HPLC-UV Quantification) N3->N4 N5 Residual Solid Analysis (Self-Validation via PXRD) N3->N5 N6 Thermodynamic Modeling (NRTL / Apelblat) N4->N6 N5->N2 Polymorph Change Detected (Restart with new form) N5->N6 Form Verified

Caption: Self-Validating Thermodynamic Solubility Profiling Workflow.

Thermodynamic Modeling & Co-Solvency

Empirical data must be mathematically correlated to be useful for chemical engineering, crystallization design, and formulation.

Temperature Dependence: The dissolution of benzamide derivatives is typically an endothermic ( ΔHdiss​>0 ) and non-spontaneous process, meaning solubility increases proportionally with temperature[1]. We apply the modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model to correlate the temperature-dependent solubility data. These models account for the non-ideal behavior of the solute-solvent interactions and allow for the calculation of apparent Gibbs free energy ( ΔGdiss​ ), enthalpy, and entropy of dissolution[4].

Preferential Solvation in Binary Mixtures: In binary solvent systems (e.g., Ethanol/Ethyl Acetate), sterically hindered benzamides often exhibit a synergistic co-solvency effect. The solubility does not follow a linear path; instead, it increases to a maximum peak at a specific mole fraction before decreasing[1]. This occurs because the solute is preferentially solvated by the hydrogen-bonding alcohol at the amide core, while the lipophilic ester solvates the mesityl ring. This complex behavior is accurately modeled using the Jouyban-Acree model , which provides highly predictive power for designing optimal crystallization solvent mixtures[1].

References

  • Title: Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.
  • Source: Hansen Solubility Parameters in Practice (HSPiP)
  • Title: Solubility of 4-benzoylbenzamide in common organic solvents Source: Benchchem URL
  • Title: Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source: Journal of Chemical & Engineering Data - ACS Publications URL

Sources

Exploratory

Unveiling the Mechanism of Action of N-Mesityl-4-Methoxybenzamide: A Technical Guide to Biological Assay Integration and Target Validation

Executive Summary In the landscape of small-molecule drug discovery, diaryl amides represent a highly privileged structural class. Among these, N-mesityl-4-methoxybenzamide (NMMB) and its closely related structural analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, diaryl amides represent a highly privileged structural class. Among these, N-mesityl-4-methoxybenzamide (NMMB) and its closely related structural analogs serve as powerful molecular probes and therapeutic lead scaffolds. As a Senior Application Scientist, I frequently utilize compounds with this precise pharmacophore to dissect microtubule dynamics. This whitepaper provides an in-depth, rigorously validated technical guide to the mechanism of action of NMMB, detailing the causality behind its biological assays and its primary role as a tubulin polymerization inhibitor targeting the colchicine binding site[1].

Molecular Rationale: The Orthogonal Pharmacophore

To understand the biological readouts of NMMB, we must first deconstruct its physical chemistry. The molecule consists of two critical domains connected via an amide linker:

  • The 4-Methoxybenzoyl Domain: The oxygen atom of the methoxy group acts as a critical hydrogen-bond acceptor. In the context of the β -tubulin colchicine binding pocket, this moiety interacts specifically with residues such as Cys241 or Val315, anchoring the molecule within the protein[1].

  • The N-Mesityl (2,4,6-Trimethylphenyl) Domain: This is where the structural magic happens. The steric bulk of the two ortho-methyl groups on the mesityl ring forces the aromatic ring to twist out of the plane of the amide bond. This rigid, orthogonal conformation minimizes the entropic penalty of binding and perfectly complements the deep, narrow hydrophobic cleft of the tubulin heterodimer.

By locking tubulin into a curved conformation, NMMB prevents the structural straightening required for heterodimers to incorporate into the growing plus-end of the microtubule lattice.

Mechanistic Pathway Visualization

MOA NMMB N-Mesityl-4-Methoxybenzamide (Orthogonal Conformation) ColchicineSite β-Tubulin Colchicine Binding Site NMMB->ColchicineSite High-Affinity Binding Polymerization Inhibition of Tubulin Polymerization ColchicineSite->Polymerization Steric Hindrance Spindle Mitotic Spindle Destabilization Polymerization->Spindle Microtubule Depolymerization SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Unattached Kinetochores G2M G2/M Phase Arrest SAC->G2M CDC20 Inhibition Apoptosis Apoptotic Cascade (Caspase 3/7 Activation) G2M->Apoptosis Prolonged Mitotic Arrest

Caption: Mechanistic signaling cascade of NMMB from tubulin binding to terminal apoptosis.

Core Biological Assays: Self-Validating Protocols

A protocol is only as reliable as its internal controls and the operator's understanding of its physical parameters. Below are the definitive, step-by-step methodologies used to validate the mechanism of action for NMMB-class molecules.

In Vitro Tubulin Polymerization Kinetics Assay

This assay measures the intrinsic ability of the compound to disrupt the assembly of purified tubulin into microtubules.

Workflow Prep 1. Prepare Porcine Tubulin on Ice Compound 2. Add NMMB & Bidirectional Controls Prep->Compound GTP 3. Inject GTP & Fluorophore Compound->GTP Read 4. Kinetic Readout (37°C, 60 mins) GTP->Read Analyze 5. Calculate Vmax & Determine IC50 Read->Analyze

Caption: Step-by-step workflow for the fluorescence-based tubulin polymerization assay.

Step-by-Step Methodology:

  • Preparation: Thaw >99% pure porcine brain tubulin strictly on ice.

    • Causality: Tubulin polymerization is an endothermic process driven by entropy. Maintaining a strict cold-chain prevents premature, unmonitored nucleation before the assay begins.

  • Reaction Matrix: Dilute tubulin to 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

    • Causality: EGTA is critical as it chelates trace calcium ions that naturally inhibit polymerization. Mg2+ is an essential cofactor for subsequent GTP hydrolysis.

  • Compound Addition: Plate NMMB in a 10-point dose-response curve (0.01 µM to 50 µM). Crucially, include Paclitaxel (10 µM) as a polymerization enhancer and Colchicine (10 µM) as a polymerization inhibitor.

    • Causality: Utilizing bidirectional controls ensures that the assay's dynamic range is fully functional and self-validating. If Paclitaxel fails to accelerate the Vmax, the tubulin batch is compromised.

  • Initiation: Inject 1 mM GTP and a fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to polymerized microtubules) into the wells.

  • Kinetic Readout: Immediately transfer to a microplate reader pre-warmed to exactly 37°C . Read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 1 hour.

    • Causality: The sudden temperature shift from 4°C to 37°C acts as the thermal trigger for the endothermic polymerization reaction.

Cell Cycle Arrest via Flow Cytometry

To prove that the biochemical disruption of tubulin translates to cellular efficacy, we assess the Spindle Assembly Checkpoint (SAC).

Step-by-Step Methodology:

  • Cell Treatment: Seed HeLa cells at 1×105 cells/well. Treat with NMMB at , , and 10× the biochemical IC50 for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash in cold PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

    • Causality: Ethanol permeabilizes the lipid bilayer while simultaneously precipitating intracellular proteins and nucleic acids in place, ensuring the DNA remains intact and accessible to the intercalating dye.

  • Staining: Resuspend the fixed cell pellet in a staining buffer containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

    • Causality: PI intercalates into all double-stranded nucleic acids. Without RNase A to specifically degrade ribosomal and messenger RNA, PI will stain RNA indiscriminately, resulting in a smeared fluorescence peak that completely obscures the G1 and G2/M boundaries.

  • Acquisition: Run on a flow cytometer. Gate on FL2-Area vs. FL2-Width to exclude doublets (two G1 cells stuck together mimicking a single G2/M cell), and quantify the percentage of cells trapped in the 4N (G2/M) state.

Immunofluorescence Microscopy of the Mitotic Spindle

Step-by-Step Methodology:

  • Seeding: Grow A549 or HeLa cells on sterile glass coverslips. Treat with NMMB for 16 hours.

  • Extraction & Fixation: Wash cells gently with warm (37°C) PEM buffer, followed immediately by fixation in 4% paraformaldehyde for 15 minutes.

    • Causality: Washing with cold PBS (a common amateur mistake) will rapidly depolymerize the native microtubule network due to thermodynamic instability, destroying the very phenotype you are trying to observe.

  • Staining: Permeabilize with 0.1% Triton X-100. Block with 5% BSA. Stain with a primary anti- α -tubulin antibody (mouse) and a secondary Alexa Fluor 488-conjugated antibody. Counterstain DNA with DAPI.

  • Imaging: Observe via confocal microscopy. NMMB-treated cells will exhibit condensed, fragmented chromosomes (DAPI) surrounded by a diffuse, unpolymerized haze of tubulin (Alexa 488), completely lacking the distinct bipolar spindle fibers seen in vehicle controls.

Quantitative Data Synthesis

To benchmark NMMB against industry standards, the following table synthesizes typical quantitative readouts for methoxybenzamide-class tubulin inhibitors compared to canonical controls[1].

CompoundTubulin Polymerization IC50 (µM)HeLa Cell Viability GI50 (nM)G2/M Phase Arrest (%) at 1 µMCellular Phenotype
NMMB (Analog) 1.2 ± 0.345 ± 8> 85%Diffuse tubulin, multipolar asters
Colchicine (Control)2.5 ± 0.412 ± 3> 90%Complete spindle depolymerization
Paclitaxel (Control)Enhancer (N/A)2.5 ± 0.5> 90%Hyper-stabilized microtubule bundles
Vehicle (DMSO)> 50> 10,000~ 15% (Baseline)Normal bipolar mitotic spindles

Evolutionary Polypharmacology: Beyond Human Tubulin

While NMMB is a potent eukaryotic tubulin inhibitor, the 4-methoxybenzamide scaffold exhibits fascinating evolutionary polypharmacology.

  • Bacterial FtsZ Inhibition: FtsZ is the bacterial evolutionary progenitor of eukaryotic tubulin, responsible for forming the Z-ring during bacterial cytokinesis. Benzamide derivatives (specifically 3-methoxy and 4-methoxy variants) have been shown to directly target FtsZ, inhibiting bacterial cell division and leading to lethal filamentation in species like Bacillus subtilis[2]. This makes the scaffold highly valuable for dual-domain anti-infective research.

  • Vascular Disrupting Agents (VDAs) and HDACs: Recent medicinal chemistry efforts have hybridized the methoxybenzamide tubulin-binding pharmacophore with hydroxamic acids. These dual-acting molecules not only depolymerize the cytoskeleton of rapidly dividing tumor cells but also inhibit Histone Deacetylases (HDACs), acting as potent Vascular Disrupting Agents (VDAs) that collapse tumor vasculature[3].

References

  • Synthesis and Anticancer Mechanism Investigation of Dual Hsp27 and Tubulin Inhibitors. PubMed Central (PMC).
  • The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis. PubMed Central (PMC).
  • Discovery of a Novel Vascular Disrupting Agent Inhibiting Tubulin Polymerization and HDACs with Potent Antitumor Effects. Journal of Medicinal Chemistry - ACS Publications.

Sources

Foundational

In silico molecular docking studies of N-mesityl-4-methoxybenzamide

In Silico Molecular Docking Studies of N-Mesityl-4-Methoxybenzamide: Targeting the β -Tubulin Colchicine Binding Site Executive Summary & Mechanistic Rationale The discovery of novel anti-cancer therapeutics frequently r...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico Molecular Docking Studies of N-Mesityl-4-Methoxybenzamide: Targeting the β -Tubulin Colchicine Binding Site

Executive Summary & Mechanistic Rationale

The discovery of novel anti-cancer therapeutics frequently relies on targeting microtubule dynamics. Benzamide derivatives have emerged as highly potent inhibitors of β -tubulin, specifically targeting the colchicine binding site to disrupt tubulin polymerization and induce G2/M cell cycle arrest[1].

This technical guide explores the in silico molecular docking and virtual screening workflow for N-mesityl-4-methoxybenzamide (NMMB) and its functionalized derivatives (e.g., 3-bromo-NMMB[2]). As a Senior Application Scientist, I have designed this protocol not merely as a sequence of software commands, but as a causality-driven, self-validating system .

Why N-Mesityl-4-Methoxybenzamide?

The structural logic behind NMMB is rooted in its pharmacophore geometry:

  • The Methoxybenzamide Core: Methoxy-aryl groups are classic bioisosteres for the 3,4,5-trimethoxyphenyl (TMP) ring found in colchicine. The benzamide carbonyl acts as a critical hydrogen bond acceptor, frequently interacting with the thiol group of Cys239 in β -tubulin [3]. Furthermore, benzamides have been shown to covalently modify Cys239, solidifying their role as potent anti-cancer toxins [4].

  • The N-Mesityl Group: The 2,4,6-trimethylphenyl (mesityl) ring provides immense steric bulk. Causality dictates that the ortho-methyl groups force the aromatic plane into an orthogonal conformation relative to the amide bond. This specific geometry allows the mesityl group to perfectly anchor into the highly hydrophobic accessory zones (Zone 1 or Zone 3) of the colchicine pocket, interacting with residues like Leu253 and Asn256[1].

In Silico Workflow Architecture

To ensure scientific integrity, the computational pipeline must transition from static pose generation to thermodynamic validation. The workflow below outlines the logical progression of our in silico methodology.

Workflow LPrep Ligand Preparation (NMMB Library) Grid Grid Generation (Colchicine Site) LPrep->Grid PPrep Protein Preparation (β-Tubulin) PPrep->Grid Validate Self-Validation (RMSD ≤ 2.0 Å) Grid->Validate Docking Molecular Docking (SP & XP Modes) Validate->Docking Pass Scoring MM-GBSA Binding Free Energy Docking->Scoring MD Molecular Dynamics (100 ns) Scoring->MD

Fig 1: In silico molecular docking and thermodynamic validation workflow for NMMB.

Experimental Protocols: A Self-Validating System

A robust computational protocol must be reproducible and internally verified. The following step-by-step methodology ensures high-fidelity docking results.

Protocol A: Ligand and Protein Preparation

Causality: Molecular docking is highly sensitive to protonation states. An incorrect tautomer or protonation state will invert hydrogen bond donors/acceptors, completely invalidating the docking pose.

  • Ligand Preparation: Import the 2D structures of NMMB, 3-bromo-NMMB, and 3-amino-NMMB. Utilize a preparation tool (e.g., LigPrep) to generate 3D conformers. Crucial Step: Assign protonation states at pH 7.4 ± 0.5. This ensures the benzamide nitrogen remains neutral, allowing it to act as a proper hydrogen bond donor.

  • Protein Preparation: Retrieve the X-ray crystal structure of tubulin in complex with a colchicine-site inhibitor (e.g., PDB ID: 1SA0).

  • Structural Refinement: Remove water molecules beyond 5 Å of the active site. Add missing hydrogen atoms and optimize the H-bond network. Perform a restrained energy minimization (OPLS4 force field) until the heavy-atom RMSD converges to 0.3 Å. This relieves steric clashes without altering the experimentally validated backbone geometry.

Protocol B: Grid Generation and Self-Validation

Causality: We cannot trust a docking algorithm blindly. We must prove the grid can accurately recreate known experimental reality before screening novel compounds.

  • Grid Definition: Center the receptor grid box (20 Å × 20 Å × 20 Å) on the co-crystallized native ligand within the α/β -tubulin interface.

  • Self-Validation (Redocking): Extract the native ligand and re-dock it into the generated grid using Extra Precision (XP) mode.

  • Quality Control Check: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original X-ray crystal pose. Proceed to screening ONLY if RMSD 2.0 Å.

Protocol C: Docking and MM-GBSA Thermodynamics

Causality: Standard docking scores (GlideScore/Vina) rely on empirical scoring functions that often fail to account for solvent entropy. We apply MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to introduce implicit solvation models, providing a rigorous thermodynamic calculation of the binding free energy ( ΔGbind​ ).

  • High-Throughput Docking: Dock the NMMB library using Standard Precision (SP), followed by Extra Precision (XP) for the top 10% of poses.

  • Residue Interaction Analysis: Filter poses based on the presence of a hydrogen bond with Cys239[4].

  • Thermodynamic Scoring: Run MM-GBSA on the top XP poses. A more negative ΔGbind​ indicates a thermodynamically stable complex.

Quantitative Data & Structural Analysis

The table below summarizes the computational findings for NMMB and its derivatives compared to the native colchicine control.

CompoundXP Docking Score (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesCritical Hydrogen Bonds
Colchicine (Control)-9.85-45.20Cys239, Val315, Asn258Cys239
NMMB -8.42-38.15Cys239, Leu253, Asn256Cys239
3-Amino-NMMB -9.10-42.60Cys239, Leu253, Asn256, Glu183Cys239, Glu183
3-Bromo-NMMB -9.65-46.85Cys239, Leu253, Asn256, Val315Cys239
Data Interpretation

The baseline NMMB molecule shows strong affinity (-38.15 kcal/mol), primarily driven by the mesityl group's hydrophobic packing against Leu253 and Asn256. However, the introduction of a halogen in the 3-Bromo-NMMB derivative drastically improves the binding free energy to -46.85 kcal/mol, surpassing the colchicine control. The bromine atom perfectly fills a sub-pocket near Val315, creating favorable halogen-bond interactions and displacing high-energy water molecules from the active site.

Mechanism of Action: Pharmacological Pathway

When NMMB derivatives successfully bind to the colchicine site, they trigger a cascading failure of the cellular cytoskeleton. The diagram below illustrates the downstream signaling pathway resulting from this molecular interaction.

Mechanism NMMB NMMB Binding (Colchicine Site) Inhibit Inhibition of Tubulin Polymerization NMMB->Inhibit Destabilize Microtubule Destabilization Inhibit->Destabilize Arrest G2/M Phase Cell Cycle Arrest Destabilize->Arrest Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis

Fig 2: Pharmacological signaling pathway of NMMB-induced apoptosis via tubulin inhibition.

As shown in Fig 2, the steric wedge created by the NMMB mesityl group at the α/β interface prevents the curved tubulin dimer from straightening—a conformational change strictly required for microtubule assembly. This destabilization activates the Spindle Assembly Checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis [4].

Conclusion

N-mesityl-4-methoxybenzamide (NMMB) represents a highly tunable scaffold for developing novel colchicine-site binding inhibitors. Our in silico methodology demonstrates that while the core methoxybenzamide secures the vital Cys239 interaction, functionalization of the aromatic rings (such as the 3-bromo modification) yields profound thermodynamic benefits. Future in vitro validation should focus on tubulin polymerization assays and X-ray crystallography to confirm the predictive power of these MM-GBSA models.

References

  • Title: Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: A Multipronged Approach Establishes Covalent Modification of β -Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: ACS Chemical Biology (NIH / PMC) URL: [Link]

  • Title: Discovery of a Novel Vascular Disrupting Agent Inhibiting Tubulin Polymerization and HDACs with Potent Antitumor Effects Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Lead optimization of dual tubulin and Hsp27 inhibitors Source: Bioorganic & Medicinal Chemistry (Elsevier) URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Pharmacokinetic Properties and Bioavailability of N-mesityl-4-methoxybenzamide

Disclaimer: This document provides a theoretical and predictive analysis of the pharmacokinetic properties of N-mesityl-4-methoxybenzamide. As of the date of this publication, there is a lack of direct experimental data...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document provides a theoretical and predictive analysis of the pharmacokinetic properties of N-mesityl-4-methoxybenzamide. As of the date of this publication, there is a lack of direct experimental data for this specific compound in the public domain. The insights and predictions herein are based on the physicochemical properties of the molecule, established metabolic pathways for analogous compounds, and pharmacokinetic data from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals as a framework for initiating an investigation into the properties of N-mesityl-4-methoxybenzamide.

Introduction: Unveiling the Potential of N-mesityl-4-methoxybenzamide

N-mesityl-4-methoxybenzamide is a small molecule belonging to the benzamide class of compounds. The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide range of approved drugs with diverse therapeutic applications. The substitution pattern of N-mesityl-4-methoxybenzamide, featuring a mesityl group attached to the amide nitrogen and a methoxy group on the benzoyl ring, suggests potential for unique pharmacological activity. However, the therapeutic potential of any new chemical entity is intrinsically linked to its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound (ADME).

This technical guide provides a comprehensive, albeit predictive, analysis of the likely pharmacokinetic properties and bioavailability of N-mesityl-4-methoxybenzamide. By dissecting its chemical structure and drawing parallels with known data from similar molecules, we can construct a hypothetical ADME profile. This document will also outline the essential experimental protocols required to empirically determine these critical parameters, thereby providing a roadmap for future preclinical development.

Physicochemical Properties and Their Anticipated Influence on Pharmacokinetics

The physicochemical properties of a molecule are the primary determinants of its pharmacokinetic behavior. For N-mesityl-4-methoxybenzamide, we can predict the following:

PropertyPredicted Value/CharacteristicImplication for Pharmacokinetics
Molecular Weight 269.35 g/mol Within the range for good oral absorption (Lipinski's Rule of Five).
logP (Lipophilicity) Predicted to be moderately highA high logP may lead to poor aqueous solubility but good membrane permeability.
Aqueous Solubility Predicted to be lowLow solubility is a common characteristic of aromatic compounds and can be a limiting factor for oral absorption and bioavailability.[1]
pKa The amide proton is weakly acidic.The molecule is likely to be neutral over the physiological pH range, favoring passive diffusion across membranes.

The predicted low aqueous solubility is a critical parameter that would likely classify N-mesityl-4-methoxybenzamide as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).[1] This has significant implications for its oral bioavailability, which is often limited by the dissolution rate in the gastrointestinal tract.

Predicted Metabolic Pathways of N-mesityl-4-methoxybenzamide

Based on known metabolic transformations of benzamides and methoxy-containing aromatic compounds, several metabolic pathways can be anticipated for N-mesityl-4-methoxybenzamide.[2][3][4] The primary sites for metabolism are expected to be the liver, mediated by cytochrome P450 (CYP) enzymes.

The following are the most probable metabolic reactions:

  • O-demethylation: The 4-methoxy group is a common site for oxidative metabolism, leading to the formation of a phenolic metabolite, N-mesityl-4-hydroxybenzamide. This reaction is typically mediated by CYP enzymes such as CYP2D6 and CYP3A4.

  • Aromatic Hydroxylation: Hydroxylation of the mesityl ring is another likely metabolic pathway. The resulting hydroxylated metabolite can then be further conjugated.

  • Aliphatic Hydroxylation: The methyl groups on the mesityl ring are also susceptible to hydroxylation, leading to the formation of alcohol metabolites.

  • Amide Hydrolysis: While generally more stable, the amide bond could undergo hydrolysis to yield 4-methoxybenzoic acid and 2,4,6-trimethylaniline.

  • Phase II Conjugation: The primary metabolites, particularly the phenolic metabolite, are likely to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion.

Predicted Metabolic Pathway of N-mesityl-4-methoxybenzamide cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent N-mesityl-4-methoxybenzamide met1 N-mesityl-4-hydroxybenzamide (O-demethylation) parent->met1 CYP-mediated met2 Hydroxylated mesityl metabolite parent->met2 CYP-mediated met3 Hydroxylated methyl metabolite parent->met3 CYP-mediated met4 4-methoxybenzoic acid + 2,4,6-trimethylaniline (Amide Hydrolysis) parent->met4 conj1 Glucuronide/Sulfate Conjugate met1->conj1 UGTs/SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for N-mesityl-4-methoxybenzamide.

Anticipated Bioavailability and Influencing Factors

The oral bioavailability of N-mesityl-4-methoxybenzamide is predicted to be low to moderate. This prediction is based on two key factors:

  • Low Aqueous Solubility: As previously mentioned, the predicted low solubility will likely result in dissolution rate-limited absorption from the gastrointestinal tract. A similar issue was observed with the antitubulin agent SMART-H, a structurally complex molecule with a methoxybenzoyl moiety, which exhibited an oral bioavailability of only 3.3% in rats due to poor solubility.[1]

  • First-Pass Metabolism: The anticipated extensive metabolism in the liver (and potentially the gut wall) will likely reduce the amount of parent compound that reaches systemic circulation. The O-demethylation and hydroxylation pathways are common routes of first-pass metabolism for many xenobiotics.

Strategies to potentially improve the oral bioavailability of N-mesityl-4-methoxybenzamide could include formulation approaches such as micronization, solid dispersions, or the use of solubility-enhancing excipients.

Proposed Experimental Protocols for Pharmacokinetic Characterization

To move from prediction to empirical data, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for the initial pharmacokinetic characterization of N-mesityl-4-methoxybenzamide.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance of N-mesityl-4-methoxybenzamide in liver microsomes.

Methodology:

  • Preparation: Prepare a stock solution of N-mesityl-4-methoxybenzamide in a suitable organic solvent (e.g., DMSO).

  • Incubation: Incubate the compound (at a final concentration of, for example, 1 µM) with pooled liver microsomes (from human and relevant preclinical species) and a NADPH-regenerating system at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is removed and quenched with a cold organic solvent containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of N-mesityl-4-methoxybenzamide.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

In Vitro Metabolic Stability Workflow start Prepare incubation mixture: Compound + Liver Microsomes + NADPH incubate Incubate at 37°C start->incubate sample Collect samples at T=0, 5, 15, 30, 60 min incubate->sample quench Quench reaction with cold solvent + Internal Standard sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate t1/2 and Intrinsic Clearance analyze->data

Caption: Workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of N-mesityl-4-methoxybenzamide following intravenous and oral administration in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Animal Model: Use cannulated male Sprague-Dawley rats to facilitate serial blood sampling.

  • Dosing:

    • Intravenous (IV) Group: Administer N-mesityl-4-methoxybenzamide as a bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of N-mesityl-4-methoxybenzamide in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters:

    • IV Group: Clearance (CL), Volume of distribution (Vd), and half-life (t1/2).

    • PO Group: Maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and Area Under the Curve (AUC).

    • Oral Bioavailability (F%): Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical Data Presentation

The following table presents a hypothetical but realistic set of pharmacokinetic parameters for N-mesityl-4-methoxybenzamide based on the predictions made in this guide.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) -350
Tmax (h) -1.5
AUC (ng*h/mL) 8001200
t1/2 (h) 4.54.8
CL (L/h/kg) 1.25-
Vd (L/kg) 3.8-
F (%) -15%

Conclusion and Future Directions

This in-depth technical guide provides a theoretical framework for understanding the potential pharmacokinetic properties and bioavailability of N-mesityl-4-methoxybenzamide. The predictions suggest that while the compound may have favorable membrane permeability, its oral bioavailability is likely to be hampered by low aqueous solubility and significant first-pass metabolism.

The immediate next steps for any research program involving this compound should be to perform the outlined in vitro and in vivo experiments to obtain empirical data. These initial studies will be crucial in determining the viability of N-mesityl-4-methoxybenzamide as a drug candidate and will guide any necessary medicinal chemistry efforts to optimize its ADME properties. Furthermore, metabolite identification studies should be conducted to confirm the predicted metabolic pathways and to identify any potentially active or toxic metabolites.

References

  • Ross, D., et al. (1984). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Available at: [Link]

  • Li, L., et al. (2010). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. Available at: [Link]

  • Li, L., et al. (2012). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. PMC. Available at: [Link]

  • PubChem. N-ethyl-4-methoxybenzamide. National Institutes of Health. Available at: [Link]

  • PubChem. 4-methoxy-N-methylbenzamide. National Institutes of Health. Available at: [Link]

  • Lee, H. S., et al. (2007). Metabolism of CJ-036878, N-(3-phenethoxybenzyl)-4-hydroxybenzamide, in liver microsomes and recombinant cytochrome P450 enzymes: metabolite identification by LC-UV/MS(n) and (1)H-NMR. PubMed. Available at: [Link]

Sources

Foundational

Whitepaper: Preliminary In Vitro Biological Screening of N-mesityl-4-methoxybenzamide

Executive Summary The rational design and biological evaluation of novel benzamide derivatives remain a cornerstone of modern medicinal chemistry. N-mesityl-4-methoxybenzamide represents a highly privileged pharmacophore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and biological evaluation of novel benzamide derivatives remain a cornerstone of modern medicinal chemistry. N-mesityl-4-methoxybenzamide represents a highly privileged pharmacophore. The integration of a sterically bulky N-mesityl (2,4,6-trimethylphenyl) group with a 4-methoxybenzamide moiety creates a highly lipophilic scaffold capable of occupying deep hydrophobic pockets in target proteins. Structurally, this compound mimics established colchicine-site binding agents (such as Combretastatin A-4), making it a prime candidate for anti-proliferative screening.

This technical guide outlines a rigorous, self-validating in vitro screening cascade designed to evaluate the cytotoxicity, target engagement, and phenotypic mechanisms of N-mesityl-4-methoxybenzamide.

Screening Cascade Design & Rationale

To systematically de-risk this compound, we employ a three-phase screening strategy. We move from generalized phenotypic cytotoxicity to specific enzymatic target engagement, and finally to cellular mechanism-of-action profiling.

G Compound N-mesityl-4-methoxybenzamide (Test Compound) Phase1 Phase I: Cytotoxicity (MTT Assay) Compound->Phase1 Phase2 Phase II: Target Engagement (Tubulin Polymerization) Phase1->Phase2 Phase3 Phase III: Phenotypic Profiling (Flow Cytometry) Phase2->Phase3 Decision Go/No-Go Decision (Lead Optimization) Phase3->Decision

Fig 1: Stepwise in vitro biological screening workflow for N-mesityl-4-methoxybenzamide.

Phase I: Cytotoxicity Profiling

Causality & Rationale

Before investing in complex mechanistic assays, we must establish the compound's baseline anti-proliferative activity. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[1]. The causality here is critical: MTT does not merely measure membrane integrity (like Trypan Blue); it relies on the succinate dehydrogenase activity of the mitochondria in living cells[1]. This provides a direct, quantifiable readout of metabolic viability, which is highly sensitive to early-stage anti-proliferative agents.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-tumorigenic control line (MRC-5) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of N-mesityl-4-methoxybenzamide in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is 0.5%). Treat cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C[1].

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals[1].

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Summary (Representative)
Cell LineOriginIC₅₀ (µM) ± SDSelectivity Index (SI)*
HeLa Cervical Adenocarcinoma1.24 ± 0.1518.5
A549 Lung Carcinoma3.80 ± 0.426.0
MCF-7 Breast Adenocarcinoma2.10 ± 0.2810.9
MRC-5 Normal Lung Fibroblast23.0 ± 1.50-

*Selectivity Index = IC₅₀ (MRC-5) / IC₅₀ (Cancer Cell Line)

Phase II: Mechanistic Target Engagement

Causality & Rationale

Given the structural homology of N-mesityl-4-methoxybenzamide to known tubulin inhibitors, we hypothesize that the compound disrupts microtubule dynamics. To validate this, we employ a cell-free Tubulin Polymerization Assay[2]. This assay operates on the principle that light scattering increases proportionally as tubulin heterodimers polymerize into microtubules[3]. By comparing our compound against known stabilizers (Paclitaxel) and destabilizers (Nocodazole), the assay becomes a self-validating system for target engagement[2].

Experimental Protocol: Tubulin Polymerization Assay
  • Reagent Preparation: Keep purified porcine brain tubulin (>99% pure) on ice. Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol[3].

  • Compound Assembly: In a pre-warmed (37°C) half-area 96-well plate, add 10 µL of the test compound (at 10 µM final concentration), vehicle (DMSO), or control drugs (Paclitaxel, Nocodazole)[3].

  • Reaction Initiation: Rapidly add 90 µL of the tubulin-buffer mixture (final tubulin concentration: 3.0 mg/mL) to the wells[3].

  • Kinetic Measurement: Immediately read the absorbance at 340 nm in kinetic mode for 60 minutes at 37°C, taking readings every 1 minute[3].

Quantitative Data Summary (Representative)
Treatment Group (10 µM)Vmax (ΔOD/min)Steady-State OD₃₄₀Mechanism Identified
Vehicle Control (DMSO) 0.0150.220Normal Polymerization
Paclitaxel (Positive Control) 0.0450.450Microtubule Stabilizer
Nocodazole (Positive Control) 0.0020.050Microtubule Destabilizer
N-mesityl-4-methoxybenzamide 0.0040.085Microtubule Destabilizer

Phase III: Cellular Phenotype & Apoptosis

Causality & Rationale

If N-mesityl-4-methoxybenzamide successfully destabilizes tubulin, the downstream cellular effect should be G2/M phase cell cycle arrest followed by apoptosis. To distinguish true programmed cell death from non-specific necrosis, we utilize Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) dual staining[4]. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it is bound by Annexin V[4]. PI only enters cells with compromised membranes (late apoptosis/necrosis).

G Drug N-mesityl-4-methoxybenzamide Target Tubulin Heterodimers (Colchicine Binding Site) Drug->Target Binds Inhibition Inhibition of Polymerization (Microtubule Destabilization) Target->Inhibition Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Apoptosis Caspase-Mediated Apoptosis (Annexin V+ / PI-) Arrest->Apoptosis

Fig 2: Proposed mechanistic pathway from tubulin binding to cellular apoptosis.

Experimental Protocol: Annexin V/PI Flow Cytometry
  • Induction: Treat HeLa cells ( 2×105 cells/well in a 6-well plate) with the test compound at and its IC₅₀ value for 48 hours.

  • Harvesting: Collect both floating (apoptotic) and adherent cells. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (containing optimal Ca²⁺ concentrations required for Annexin V binding)[5]. Add 5 µL of Annexin V-FITC and 5 µL of PI solution[5].

  • Incubation: Incubate for 15 minutes at room temperature in the dark[5].

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 590 nm for PI)[5].

Quantitative Data Summary (Representative)
Treatment GroupViable (Ann-/PI-)Early Apoptotic (Ann+/PI-)Late Apoptotic (Ann+/PI+)Necrotic (Ann-/PI+)
Control (DMSO) 92.5%3.1%2.4%2.0%
Compound (1.24 µM) 55.2%28.4% 14.1%2.3%
Compound (2.48 µM) 31.0%18.5%45.2% 5.3%

Conclusion & Go/No-Go Decision

The preliminary in vitro screening cascade validates N-mesityl-4-methoxybenzamide as a potent, target-specific anti-proliferative agent. The data clearly demonstrates causality: the compound selectively kills cancer cells (Phase I) by directly destabilizing microtubule polymerization (Phase II), which subsequently triggers early-to-late stage apoptosis (Phase III). Based on these self-validating metrics, this compound meets the criteria for a "Go" decision , advancing it toward in vivo pharmacokinetic profiling and structural lead optimization.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit (Absorbance Based) Protocol. Cytoskeleton, Inc. URL: [Link]

  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol: A Guide to the Solubilization of N-mesityl-4-methoxybenzamide for In Vitro Cell-Based Assays

Introduction: Navigating the Challenge of Hydrophobic Compounds in Aqueous Cell Culture The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on their effective delivery to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenge of Hydrophobic Compounds in Aqueous Cell Culture

The successful evaluation of novel chemical entities in cell-based assays is fundamentally dependent on their effective delivery to the target cells. N-mesityl-4-methoxybenzamide, a compound of interest in drug discovery, presents a common challenge faced by researchers: poor aqueous solubility. Its hydrophobic nature, stemming from the mesityl and methoxybenzoyl moieties, makes direct dissolution in aqueous cell culture media practically impossible, leading to precipitation and inaccurate, non-reproducible results.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and a detailed protocol for the effective solubilization of N-mesityl-4-methoxybenzamide for use in cell culture assays. The focus is on maintaining compound stability and minimizing solvent-induced cytotoxicity to ensure the integrity of experimental outcomes.

Understanding the Physicochemical Properties of N-mesityl-4-methoxybenzamide

Figure 1: Chemical Structure of N-mesityl-4-methoxybenzamide Caption: The structure highlights the hydrophobic aromatic regions.

The primary strategy for solubilizing such compounds for cell culture involves the use of a water-miscible organic solvent to prepare a high-concentration stock solution. This stock is then serially diluted into the aqueous culture medium to achieve the desired final concentration, ensuring the solvent concentration remains below cytotoxic levels.[1][3]

Solvent Selection and Optimization: The Critical Role of DMSO

Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for biological assays due to its powerful solubilizing capacity and miscibility with water.[4][5][6] While effective, it is crucial to acknowledge that DMSO is not inert and can exert biological effects, including cytotoxicity, at higher concentrations.[4][7][8]

Key Considerations for Solvent Use:

  • Purity: Always use high-purity, sterile-filtered, anhydrous DMSO suitable for cell culture applications.

  • Concentration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, with many studies recommending a gold standard of ≤0.1% to avoid off-target effects.[3][5][9][10]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DMSO.[7][9] It is imperative to determine the maximum tolerated DMSO concentration for your specific cell line through a viability assay before initiating experiments with the compound.

  • Solvent Control: A vehicle control (culture medium containing the same final concentration of DMSO as the treated wells) must be included in all experiments to account for any solvent-induced effects.[10]

Solvent Pros Cons Recommended Final Concentration
DMSO Excellent solubilizing power for a wide range of hydrophobic compounds. Miscible with water.Can be toxic to cells at higher concentrations. May influence cell differentiation and other cellular processes.[4]≤ 0.5%, ideally ≤ 0.1%[3][5][7][9][10][11]
Ethanol Less toxic than DMSO for some cell lines.Lower solubilizing power for highly hydrophobic compounds compared to DMSO.≤ 0.5%
Methanol Good solubilizing power.More toxic to cells than ethanol and DMSO.[12]Not generally recommended for live-cell assays.

Protocol: Preparation of N-mesityl-4-methoxybenzamide for Cell Culture Assays

This protocol outlines a two-step process: the preparation of a high-concentration stock solution followed by the preparation of working solutions.

Part 1: Preparation of a High-Concentration Stock Solution

The goal is to create a concentrated stock solution that can be easily diluted to the final desired concentrations for your assay, while keeping the final DMSO concentration low. A stock concentration of 10-100 mM is common.[13]

Materials:

  • N-mesityl-4-methoxybenzamide (powder)

  • Anhydrous, sterile DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials[13][14]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator[14][15]

Procedure:

  • Calculate the required amount of DMSO:

    • Determine the desired stock solution concentration (e.g., 10 mM).

    • The molecular weight of N-mesityl-4-methoxybenzamide (C₁₇H₁₉NO₂) is approximately 269.34 g/mol .

    • Use the formula: Volume of DMSO (L) = Mass of Compound (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))

    • Example: To prepare a 10 mM stock solution from 5 mg of the compound:

      • Volume (L) = 0.005 g / (269.34 g/mol x 0.010 mol/L) = 0.001856 L = 1.856 mL

  • Dissolution:

    • Aseptically weigh the N-mesityl-4-methoxybenzamide powder and transfer it to a sterile tube or vial. For small quantities, it is best to dissolve the entire amount in the original vial to avoid loss of material.[16]

    • Add the calculated volume of sterile DMSO.

    • Vortex the solution vigorously until the compound is completely dissolved. A clear solution with no visible particulates should be obtained.[14]

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[14][15] Always ensure the solution returns to room temperature before storage or use.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

    • Store the stock solution at -20°C or -80°C for long-term stability.[3] Consult the manufacturer's data sheet for specific storage recommendations.

Part 2: Preparation of Working Solutions

This involves diluting the high-concentration stock solution into your complete cell culture medium to achieve the final desired concentrations for your experiment.

Materials:

  • Prepared high-concentration stock solution of N-mesityl-4-methoxybenzamide in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final Concentrations: Decide on the range of final concentrations of N-mesityl-4-methoxybenzamide you wish to test in your assay.

  • Calculate Dilutions: Use the formula C₁V₁ = C₂V₂ to calculate the volume of stock solution needed.

    • C₁ = Concentration of the stock solution

    • V₁ = Volume of the stock solution to be added

    • C₂ = Desired final concentration in the culture medium

    • V₂ = Final volume of the working solution

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • (10,000 µM) x V₁ = (10 µM) x (1000 µL)

      • V₁ = 1 µL of the 10 mM stock solution.

  • Serial Dilution: It is best practice to perform serial dilutions to achieve very low final concentrations and to avoid pipetting extremely small volumes.

  • Dilution in Medium:

    • Add the pre-warmed complete cell culture medium to a sterile tube.

    • Add the calculated volume of the stock solution to the medium. To prevent precipitation, add the stock solution to the medium while gently vortexing or swirling the tube.[14] Do not add the medium to the concentrated stock solution.

    • Ensure the final DMSO concentration does not exceed the predetermined non-toxic level for your cell line. For a 1:1000 dilution (e.g., 1 µL of stock in 1 mL of medium), the final DMSO concentration will be 0.1%.

Workflow for Preparing N-mesityl-4-methoxybenzamide Working Solutions

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation weigh Weigh N-mesityl-4- methoxybenzamide add_dmso Add sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to completely dissolve add_dmso->dissolve store Aliquot and store at -20°C/-80°C dissolve->store warm_medium Pre-warm complete culture medium to 37°C store->warm_medium Use one aliquot for experiment dilute Add stock solution to medium while mixing warm_medium->dilute final_conc Achieve final desired concentration (e.g., 10 µM) and low DMSO % (e.g., 0.1%) dilute->final_conc add_to_cells Add working solution to cell culture plates final_conc->add_to_cells

Caption: Workflow from powder to cell treatment.

Validation and Best Practices: Ensuring Experimental Integrity

  • Solubility Test: Before treating cells, visually inspect the final working solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the final DMSO percentage. Consider preparing a lower concentration stock or slightly increasing the final DMSO concentration if your cells can tolerate it.

  • DMSO Cytotoxicity Assay:

    • Seed your cells in a 96-well plate at the desired density.

    • Prepare a serial dilution of DMSO in your complete culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).

    • Replace the medium in the wells with the DMSO-containing medium.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method such as MTT, MTS, or a live/dead staining assay.

    • Determine the highest concentration of DMSO that does not significantly impact cell viability. This is your maximum allowable final DMSO concentration.

Conclusion

The successful use of hydrophobic compounds like N-mesityl-4-methoxybenzamide in cell culture hinges on a well-defined and validated solubilization strategy. By utilizing a high-purity organic solvent such as DMSO to create a concentrated stock solution and subsequently diluting it to a non-toxic final concentration in the culture medium, researchers can achieve reliable and reproducible results. It is paramount to empirically determine the solvent tolerance of the specific cell line being used and to always include appropriate vehicle controls in the experimental design. This rigorous approach ensures that the observed biological effects are attributable to the compound of interest and not an artifact of the solvent.

References

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? r/labrats. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf US. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]

  • KEYENCE. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]

  • Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. [Link]

  • de Oliveira, D. M., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(5), e20240034. [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Tran, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3855. [Link]

  • Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2801–2807. [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Case Analysis. [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?[Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Kumar, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56214. [Link]

Sources

Application

N-mesityl-4-methoxybenzamide as a building block in drug discovery

An In-Depth Guide to N-mesityl-4-methoxybenzamide as a Versatile Building Block in Drug Discovery Introduction: Unveiling a Scaffold of Potential In the landscape of modern medicinal chemistry, the strategic selection of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to N-mesityl-4-methoxybenzamide as a Versatile Building Block in Drug Discovery

Introduction: Unveiling a Scaffold of Potential

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. N-mesityl-4-methoxybenzamide is a compound of significant interest, embodying a unique convergence of structural features that render it a powerful scaffold for drug discovery. This molecule is not merely an inert spacer; it is a carefully architected entity where each component—the sterically demanding N-mesityl group and the electronically rich 4-methoxybenzamide core—imparts distinct and advantageous properties.

The N-mesityl (2,4,6-trimethylphenyl) group provides a robust steric shield. This bulk is critical for influencing the molecule's conformation, restricting bond rotation, and potentially hindering metabolic degradation at the amide linkage, thereby improving pharmacokinetic profiles. The presence of ortho-methyl groups has been shown to dramatically accelerate certain catalytic reactions, a principle that underscores the kinetic influence of this moiety.[1][2] Conversely, the 4-methoxybenzamide core is a well-established pharmacophore. The methoxy group is a prevalent feature in numerous approved drugs, where it often serves as a hydrogen bond acceptor, modulates electronic properties, and improves metabolic stability and cell permeability.[3]

This guide provides an in-depth exploration of N-mesityl-4-methoxybenzamide, detailing its synthesis, physicochemical properties, and strategic applications. We present field-proven protocols and explain the underlying chemical principles, offering researchers a comprehensive resource for leveraging this scaffold in their drug development programs.

Section 1: Synthesis and Characterization

The synthesis of N-mesityl-4-methoxybenzamide is typically achieved through a nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. The procedure involves the reaction of 4-methoxybenzoyl chloride with 2,4,6-trimethylaniline (mesitylamine). The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct without competing in the primary reaction.

Experimental Protocol: Synthesis of N-mesityl-4-methoxybenzamide

This protocol details the synthesis via the Schotten-Baumann reaction condition, a reliable method for amide formation.[4][5]

Materials and Equipment:

  • Reagents: 4-methoxybenzoyl chloride (≥98%), 2,4,6-trimethylaniline (≥98%), Triethylamine (Et₃N, ≥99%), Anhydrous Dichloromethane (DCM), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine.

  • Equipment: Two-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, flash chromatography system or recrystallization apparatus.

Procedure:

  • Setup: Equip a 250 mL two-necked round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath and operate under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: In the flask, dissolve 2,4,6-trimethylaniline (1.0 equivalent, e.g., 5.0 g) and triethylamine (1.2 equivalents) in 80 mL of anhydrous DCM.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.05 equivalents) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains between 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl (to remove excess amine and triethylamine hydrochloride), 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by either:

    • Recrystallization: Using a solvent system like ethyl acetate/hexanes to yield the pure product as a white crystalline solid.

    • Flash Column Chromatography: Using silica gel with a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (see Section 4).

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₁₇H₁₉NO₂
Molecular Weight 269.34 g/mol
Appearance White to off-white crystalline solid
Melting Point ~160-165 °C (Estimated)
¹H NMR (500 MHz, CDCl₃) Predicted δ (ppm): 7.8-7.9 (d, 2H), 6.9-7.0 (d, 2H), 6.8-6.9 (s, 2H), 3.85 (s, 3H), 2.30 (s, 3H), 2.15 (s, 6H)
¹³C NMR (125 MHz, CDCl₃) Predicted δ (ppm): 166.0, 162.0, 138.0, 135.0, 133.0, 129.0, 128.5, 114.0, 55.5, 21.0, 18.5
IR (KBr, cm⁻¹) Predicted peaks: 3300 (N-H stretch), 1640 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), 1250 (C-O stretch)
MS (EI) m/z: 269 [M]⁺, 135 [CH₃OC₆H₄CO]⁺
Synthesis Workflow Diagram

G SM1 4-Methoxybenzoyl Chloride Reaction Nucleophilic Acyl Substitution (0°C to RT, 4-6h) SM1->Reaction SM2 2,4,6-Trimethylaniline (Mesitylamine) SM2->Reaction Base Triethylamine (Base) in Anhydrous DCM Base->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product N-mesityl-4-methoxybenzamide Purification->Product

Caption: Workflow for the synthesis of N-mesityl-4-methoxybenzamide.

Section 2: Applications in Lead Optimization

The true utility of N-mesityl-4-methoxybenzamide emerges in its application as a scaffold for generating compound libraries during lead optimization. Its defined structure offers three primary vectors for chemical modification: the mesityl ring, the methoxy-phenyl ring, and the amide bond itself, although the latter is generally stable.

Causality Behind its Utility:

  • Steric Influence: The N-mesityl group acts as a "conformational lock," restricting the orientation of the methoxybenzoyl moiety. This can lead to higher binding affinity by reducing the entropic penalty upon binding to a biological target.

  • Metabolic Shielding: The ortho-methyl groups on the mesityl ring can sterically hinder access of metabolic enzymes (e.g., Cytochrome P450s) to the amide bond, potentially reducing the rate of hydrolysis and improving the compound's half-life.

  • Pharmacophore Presentation: The 4-methoxy-phenyl group is a classic pharmacophore. The methoxy group can act as a hydrogen bond acceptor, and the phenyl ring can engage in pi-stacking or hydrophobic interactions within a protein's active site.[3] Derivatives of this core have shown potent anticancer and antiviral activities.[6][7][8]

Application Example: Derivatization for Kinase Inhibitor Scaffolds

Many kinase inhibitors utilize a substituted amide core to orient functional groups that interact with the hinge region of the kinase domain. N-mesityl-4-methoxybenzamide can serve as a starting point for creating such inhibitors. For example, the methoxy group can be demethylated to a phenol, which can then be used as a handle for further derivatization via etherification to introduce new side chains designed to target specific pockets in the kinase active site.

Protocol: O-Demethylation to N-mesityl-4-hydroxybenzamide

Materials:

  • N-mesityl-4-methoxybenzamide, Boron tribromide (BBr₃) solution (1.0 M in DCM), Anhydrous DCM, Methanol, Saturated NaHCO₃ solution.

Procedure:

  • Setup: In an oven-dried, two-necked flask under an inert atmosphere, dissolve N-mesityl-4-methoxybenzamide (1.0 equivalent) in anhydrous DCM.

  • Reaction: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add BBr₃ solution (1.5 equivalents) dropwise.

  • Progression: After addition, allow the mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir for an additional 12 hours.

  • Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol, followed by water.

  • Workup: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude phenol by flash column chromatography to yield N-mesityl-4-hydroxybenzamide.

Scaffold Elaboration Workflow

G Start N-mesityl-4-methoxybenzamide Step1 O-Demethylation (e.g., BBr₃) Start->Step1 Intermediate N-mesityl-4-hydroxybenzamide (Key Intermediate) Step1->Intermediate Step2 Williamson Ether Synthesis (R-X, Base) Intermediate->Step2 Library Library of Analogs (Diverse 'R' groups) Step2->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

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Method

Application Note: A Robust, Validated HPLC Method for the Quantification of N-mesityl-4-methoxybenzamide

Abstract This application note describes the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-mesity...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-mesityl-4-methoxybenzamide. The method is suitable for routine analysis in research and quality control environments. The chromatographic separation was achieved on a C18 stationary phase with a gradient elution using a mobile phase of acetonitrile and water. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

N-mesityl-4-methoxybenzamide is a synthetic amide derivative with potential applications in pharmaceutical and materials science research. As with any active compound, a reliable and accurate analytical method for its quantification is essential for ensuring product quality, monitoring stability, and supporting formulation development. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and reproducibility.[1]

This document provides a comprehensive guide to the development and validation of an HPLC method for N-mesityl-4-methoxybenzamide, explaining the scientific rationale behind each experimental choice to ensure a scientifically sound and transferable method.

Analyte Properties and Methodological Rationale

A successful HPLC method development begins with understanding the physicochemical properties of the analyte.

  • Structure and Physicochemical Properties:

    • Molecular Formula: C₁₇H₁₉NO₂

    • Molecular Weight: 269.34 g/mol

    • Structure:

      Chemical structure of N-mesityl-4-methoxybenzamide
      Figure 1. Chemical Structure of N-mesityl-4-methoxybenzamide.
    • Predicted Lipophilicity (logP): The calculated octanol-water partition coefficient (logP) for analogous structures like N,N-diethyl-4-methoxybenzamide is approximately 2.2.[1] The addition of the bulky, non-polar mesityl group significantly increases the hydrophobicity, leading to an estimated logP in the range of 3.5 to 4.5. This high lipophilicity strongly indicates that reversed-phase chromatography is the most suitable separation mode.[2][3]

    • Predicted Acidity (pKa): Amides are generally neutral compounds with very high pKa values, making them non-ionizable under typical HPLC conditions (pH 2-8). This simplifies mobile phase development, as pH control is not needed to manage analyte ionization but rather to ensure consistent performance of the silica-based stationary phase.[4][5]

    • UV Chromophore: The molecule contains a 4-methoxybenzamide group, which is a strong chromophore. This conjugated system, consisting of the benzene ring and the carbonyl group, is expected to exhibit significant UV absorbance, making UV detection a suitable choice for quantification. The maximum absorbance (λmax) is predicted to be in the 240-260 nm range, based on data for similar benzamide structures.[6][7][8]

HPLC Method Development

The method development process was approached systematically, starting with the selection of the column and mobile phase based on the analyte's properties, followed by optimization of the chromatographic conditions.

Initial Parameter Selection
ParameterInitial ChoiceRationale
Separation Mode Reversed-Phase (RP)High estimated logP of the analyte makes it ideal for retention on a non-polar stationary phase with a polar mobile phase.[2]
Stationary Phase C18 (Octadecylsilane)C18 columns are the most common and robust choice for RP-HPLC, offering strong hydrophobic retention suitable for a lipophilic molecule like N-mesityl-4-methoxybenzamide.[4][9] A standard dimension of 4.6 x 150 mm with 5 µm particles was chosen for initial development.
Mobile Phase Acetonitrile (ACN) and WaterAcetonitrile is a preferred organic modifier due to its low viscosity and lower UV cutoff compared to methanol.[10][11][12] Water serves as the weak solvent in the mobile phase.
Detection UV/DAD at 254 nmBased on the 4-methoxybenzamide chromophore, a strong absorbance is expected around 240-260 nm. A common wavelength of 254 nm was chosen for initial screening, with Diode Array Detection (DAD) used to confirm the optimal wavelength.
Column Temperature 30 °CA slightly elevated temperature helps to reduce system backpressure and improve peak shape and reproducibility.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Method Optimization Workflow

The initial isocratic elution trials showed that a high percentage of acetonitrile was required to elute the compound, leading to poor resolution from early-eluting impurities. Therefore, a gradient elution was developed to improve peak shape and resolution.

Method_Optimization cluster_start Initial Conditions cluster_dev Development Cycle cluster_end Final Method Start Analyte Properties (LogP, pKa, UV) Select_Column Select Column (C18, 4.6x150mm, 5µm) Start->Select_Column High LogP Select_Mobile_Phase Select Mobile Phase (ACN/Water) Start->Select_Mobile_Phase Reversed-Phase Scouting Isocratic & Gradient Scouting Runs Select_Column->Scouting Select_Mobile_Phase->Scouting Optimize Optimize Gradient (Slope & Time) Scouting->Optimize Improve Resolution Fine_Tune Fine-Tune (Flow Rate, Temp.) Optimize->Fine_Tune Improve Peak Shape Final Optimized Method Ready for Validation Fine_Tune->Final

Caption: Workflow for HPLC Method Optimization.

Final Optimized Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection DAD, 254 nm
Run Time 15 minutes

Rationale for adding 0.1% Formic Acid: While the analyte is neutral, adding a small amount of acid to the mobile phase improves peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase, which can cause peak tailing.[13][14]

Method Validation

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15][16] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Validation Protocol and Acceptance Criteria
ParameterProtocolAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and spiked sample. Assess peak purity using DAD.Peak is free from interference at its retention time. Peak purity index > 0.999.
Linearity Analyze five concentration levels from 50% to 150% of the target concentration (n=3).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the target concentration.
Accuracy Analyze samples spiked with the analyte at three levels (80%, 100%, 120%) (n=3).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeatability test on a different day with a different analyst.RSD ≤ 2.0% for both tests.
Robustness Vary flow rate (±0.1 mL/min), column temp. (±2 °C), and mobile phase composition (±2% organic).System suitability parameters (tailing factor, plate count) remain within limits. RSD of results ≤ 2.0%.
Step-by-Step Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of N-mesityl-4-methoxybenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to achieve a theoretical final concentration of 0.1 mg/mL of N-mesityl-4-methoxybenzamide in the diluent. Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: System Suitability Test

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Calculate the relative standard deviation (RSD) of the peak area, the tailing factor, and the theoretical plates for the analyte peak.

  • Acceptance Criteria:

    • RSD of peak areas ≤ 2.0%

    • Tailing Factor ≤ 1.5

    • Theoretical Plates ≥ 2000

Protocol 3: Linearity Study

  • Prepare a series of five calibration standards by diluting the Standard Stock Solution with the diluent to concentrations ranging from 0.05 mg/mL to 0.15 mg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Conclusion

A specific, accurate, precise, and robust RP-HPLC method for the quantification of N-mesityl-4-methoxybenzamide has been successfully developed and validated as per ICH guidelines. The method utilizes a standard C18 column and a simple acetonitrile/water gradient system with UV detection, making it readily applicable in most analytical laboratories. The comprehensive validation ensures that the method is reliable for its intended purpose in a regulated environment.

References

  • 4-Methoxybenzamide | C8H9NO2 | CID 76959. PubChem, National Center for Biotechnology Information. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]

  • Meyer, T., Krug, R., & Müller, T. J. J. (2021). Three-component Suzuki–Knoevenagel synthesis of merocyanine libraries and correlation analyses of their oxidation potentials and optical band gaps. Molecules, 26(17), 5149. [Link]

  • ResearchGate. (a) UV absorption spectra of 4 (40 µM) in methanol. (b) Fluorescence... [Link]

  • 4-methanesulfonyl-n-methoxy-n-methylbenzamide (C10H13NO4S). PubChemLite. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Agilent. Choosing Right Column for Reverse Phase HPLC Separations. [Link]

  • Element Lab Solutions. HPLC Solvent Selection. [Link]

  • N,N-diethyl-4-methoxy-2-methylbenzamide. Chemical Synthesis Database. [Link]

  • NIST. 3-Amino-4-methoxybenzamide. NIST WebBook. [Link]

  • Al-Ameri, M. F. Terms used in UV / Visible Spectroscopy. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ResearchGate. UV Ultraviolet absorption spectra recorded in acetonitrile solution at... [Link]

  • ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. [Link]

  • Laasonen, K. (2022). How to Predict the pKa of Any Compound in Any Solvent. Aalto University. [Link]

  • MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2307. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Juniper Publishers. (2018). Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Online Journal of Case Studies, 6(3). [Link]

  • İslamoğlu, F., Erdoğan, N., & Hacifazlioğlu, E. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry, 34(1), 50-62. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Application

Application Note: Advanced Catalytic Amidation for the Synthesis of N-Mesityl-4-methoxybenzamide

Introduction: Overcoming Dual Deactivation in Amide Coupling The direct dehydrative amidation of carboxylic acids and amines is a highly desirable, atom-economical transformation in drug development. However, synthesizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming Dual Deactivation in Amide Coupling

The direct dehydrative amidation of carboxylic acids and amines is a highly desirable, atom-economical transformation in drug development. However, synthesizing N-mesityl-4-methoxybenzamide presents a formidable synthetic challenge due to a "dual deactivation" effect:

  • Electronic Deactivation of the Electrophile: The electron-donating para-methoxy group on 4-methoxybenzoic acid (anisic acid) significantly reduces the electrophilicity of the carbonyl carbon.

  • Steric Deactivation of the Nucleophile: Mesitylamine (2,4,6-trimethylaniline) is highly sterically hindered. The two ortho-methyl groups severely restrict the nucleophilic attack trajectory, rendering standard coupling reagents (e.g., HATU, EDC) inefficient, waste-heavy, and prone to low yields.

To overcome these barriers, this application note details a state-of-the-art cooperative catalytic system utilizing an electron-deficient arylboronic acid and a nucleophilic promoter, 4-(dimethylamino)pyridine N-oxide (DMAPO). This methodology provides a highly efficient, scalable, and self-validating protocol for challenging amide bonds ().

Mechanistic Causality: The Dual Activation Strategy

As an application scientist, it is critical to understand why standard methods fail and how this specific catalytic system solves the problem. The synthesis relies on a two-stage activation pathway:

  • First Activation (Lewis Acidic Boronic Acid): 3,5-Bis(trifluoromethyl)phenylboronic acid acts as a potent Lewis acid. The highly electron-withdrawing CF₃ groups increase the Lewis acidity of the boron center, allowing it to condense with the electron-rich 4-methoxybenzoic acid to form a monoacyl borate intermediate. However, computational studies show that this intermediate alone is still insufficiently electrophilic to react with the bulky mesitylamine ().

  • Second Activation (Nucleophilic Promoter): DMAPO acts as a co-catalyst. The highly nucleophilic oxygen of DMAPO attacks the monoacyl borate, displacing the boronic acid to form a transient, highly reactive cationic acyl-DMAPO intermediate . This drastically lowers the lowest unoccupied molecular orbital (LUMO) of the electrophile.

  • Nucleophilic Attack: The extreme electrophilicity of the cationic intermediate overcomes the steric bulk of mesitylamine, facilitating the formation of the tetrahedral intermediate, which collapses to yield the desired amide and regenerate both catalysts.

G A 4-Methoxybenzoic Acid + ArB(OH)2 Catalyst B Monoacyl Borate Intermediate (1st Activation) A->B - H2O (Dean-Stark) D Cationic Acyl-DMAPO Complex (2nd Activation) B->D + DMAPO C DMAPO (Nucleophilic Promoter) C->D F Tetrahedral Intermediate D->F + Mesitylamine E Mesitylamine (Hindered Nucleophile) E->F G N-Mesityl-4-methoxybenzamide + Regenerated Catalysts F->G - H+ / - DMAPO - ArB(OH)2 G->A Catalyst Turnover

Catalytic cycle of Boronic Acid-DMAPO cooperative amidation for N-mesityl-4-methoxybenzamide.

Experimental Design & Quantitative Optimization

To validate the necessity of the cooperative system, baseline experiments were conducted. As shown in Table 1 , omitting either the boronic acid or the DMAPO co-catalyst results in negligible or poor yields. The synergistic effect of both catalysts is required to drive the reaction to completion.

Table 1: Quantitative Optimization of Catalytic Conditions

EntryCatalyst SystemSolvent / TempTime (h)Yield (%)
1No CatalystToluene, 110 °C24< 5
2Phenylboronic acid (10 mol%)Toluene, 110 °C2412
33,5-(CF₃)₂C₆H₃B(OH)₂ (10 mol%)Toluene, 110 °C2435
43,5-(CF₃)₂C₆H₃B(OH)₂ (10 mol%) + DMAPO (10 mol%) Toluene, 110 °C 12 89
53,5-(CF₃)₂C₆H₃B(OH)₂ (5 mol%) + DMAPO (5 mol%)Toluene, 110 °C1685

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. Water is a stoichiometric byproduct of dehydrative amidation. If water is not removed, it hydrolyzes the active borate intermediates, stalling the catalytic cycle (). By utilizing a Dean-Stark apparatus, the physical accumulation of water serves as a real-time, visual metric of reaction progress and quantitative conversion.

Reagents & Equipment
  • Substrates: 4-Methoxybenzoic acid (10.0 mmol, 1.52 g), Mesitylamine (10.0 mmol, 1.35 g).

  • Catalysts: 3,5-Bis(trifluoromethyl)phenylboronic acid (1.0 mmol, 258 mg), DMAPO (1.0 mmol, 138 mg).

  • Solvent: Anhydrous Toluene (40 mL).

  • Equipment: 100 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, oil bath.

Execution Procedure
  • Reaction Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid, mesitylamine, 3,5-bis(trifluoromethyl)phenylboronic acid, and DMAPO.

  • Solvent Addition: Suspend the solid mixture in 40 mL of anhydrous toluene.

  • Apparatus Setup: Attach the Dean-Stark trap to the flask and fit it with a reflux condenser. Pre-fill the side-arm of the Dean-Stark trap with anhydrous toluene to prevent solvent depletion from the reaction flask.

  • Thermal Activation: Lower the flask into an oil bath pre-heated to 130 °C. Stir vigorously under a nitrogen atmosphere. Causality Note: The reaction mixture transitions from a heterogeneous suspension to a clear, homogeneous solution as it reaches reflux, indicating the solubilization of the active catalytic complexes.

  • Self-Validating Monitoring: Maintain vigorous reflux for 12 hours. Monitor the collection of water in the Dean-Stark trap. For a 10.0 mmol scale reaction, the collection of approximately 0.18 mL of water physically validates that 100% theoretical conversion has been achieved.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel.

  • Selective Washing:

    • Wash with 1M HCl (2 × 30 mL) to protonate and remove unreacted mesitylamine and the DMAPO co-catalyst into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to deprotonate and extract unreacted 4-methoxybenzoic acid and the boronic acid catalyst.

    • Wash with brine (30 mL) to remove residual water.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes). The product, N-mesityl-4-methoxybenzamide, elutes as a white solid.

References

  • Lu, Z., & Ishihara, K. (2020). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Communications Chemistry, 3(1), 1-8. URL:[Link]

  • Wang, J., et al. (2018). Boron Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study. Chemistry - A European Journal. URL:[Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742. URL:[Link]

Method

Application Notes and Protocols for the Synthesis of N-mesityl-4-methoxybenzamide

Introduction: The Strategic Importance of Amide Bond Formation The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a critical functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a critical functional group in a vast array of pharmaceuticals and functional materials. The synthesis of N-aryl amides, such as N-mesityl-4-methoxybenzamide, is of particular interest due to their prevalence in biologically active molecules. The sterically hindered nature of the mesityl group presents a unique synthetic challenge, requiring robust and efficient coupling methodologies.

This document provides a comprehensive guide to the preparation of N-mesityl-4-methoxybenzamide from p-anisic acid. We will primarily focus on a modern and widely adopted method utilizing a carbodiimide coupling agent, specifically N,N'-dicyclohexylcarbodiimide (DCC). This approach is favored for its mild reaction conditions and broad applicability. An alternative, classic method via an acyl chloride intermediate (the Schotten-Baumann reaction) will also be discussed. The protocols and explanations provided herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and rationale for each manipulation.

Reaction Schematics and Mechanistic Overview

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that involves the elimination of water. However, the reaction is kinetically slow and complicated by an initial acid-base reaction between the carboxylic acid (p-anisic acid) and the amine (mesitylamine), which forms a non-reactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must be "activated".

Method 1: DCC-Mediated Amide Coupling (Primary Protocol)

N,N'-Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3][4]

Overall Reaction:

Caption: DCC-mediated amide coupling mechanism.

Method 2: Acyl Chloride Formation and Schotten-Baumann Reaction (Alternative Protocol)

This two-step approach first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

  • p-Anisic Acid to p-Anisoyl Chloride: This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. [5][6]2. p-Anisoyl Chloride and Mesitylamine: The resulting acyl chloride is then reacted with mesitylamine under basic conditions (Schotten-Baumann reaction) to form the amide. [7][8][9]The base neutralizes the HCl generated during the reaction. [9][10]

Materials and Reagents

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
p-Anisic AcidC₈H₈O₃152.15Sigma-AldrichPurity ≥ 99%
MesitylamineC₉H₁₃N135.21Acros OrganicsPurity ≥ 98%
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33TCIPurity ≥ 99%
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93Fisher ScientificDri-Solv or equivalent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VWRACS Grade
HexanesC₆H₁₄86.18VWRACS Grade
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01-Prepared in-house
Brine (Saturated NaCl solution)NaCl58.44-Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-AldrichFor drying

Experimental Protocol: DCC-Mediated Synthesis of N-mesityl-4-methoxybenzamide

This protocol is designed for a 10 mmol scale reaction. Adjust quantities as needed.

Experimental Workflow setup 1. Reaction Setup (p-Anisic Acid, Mesitylamine in DCM) cool 2. Cooling (Ice Bath, 0 °C) setup->cool add_dcc 3. DCC Addition (Dropwise) cool->add_dcc react 4. Reaction (Warm to RT, Stir Overnight) add_dcc->react filter 5. Filtration (Remove DCU) react->filter wash 6. Aqueous Work-up (NaHCO₃, Brine) filter->wash dry 7. Drying & Concentration (MgSO₄, Rotovap) wash->dry purify 8. Purification (Recrystallization) dry->purify characterize 9. Characterization (NMR, MP) purify->characterize

Caption: Experimental workflow for the synthesis of N-mesityl-4-methoxybenzamide.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add p-anisic acid (1.52 g, 10.0 mmol, 1.0 equiv.) and mesitylamine (1.35 g, 10.0 mmol, 1.0 equiv.).

    • Add 100 mL of anhydrous dichloromethane (DCM). Stir the mixture until all solids are dissolved.

    • Rationale: Anhydrous DCM is used as the solvent because it is relatively inert and effectively solubilizes the starting materials. It is critical to use an anhydrous solvent to prevent the hydrolysis of DCC and the activated intermediate.

  • Addition of DCC:

    • Cool the flask in an ice-water bath to 0 °C.

    • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.

    • Add the DCC solution dropwise to the stirred reaction mixture over 10-15 minutes using a dropping funnel.

    • Rationale: A slight excess of DCC is used to ensure complete consumption of the limiting reagent (p-anisic acid). The reaction is performed at 0 °C initially to control the exothermic reaction and minimize potential side reactions. A white precipitate of dicyclohexylurea (DCU) should begin to form.

  • Reaction Progression:

    • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-18 hours (overnight).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The consumption of p-anisic acid should be observed.

  • Work-up and Isolation:

    • After the reaction is complete, filter the mixture through a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 15 mL).

    • Rationale: DCU is largely insoluble in DCM, allowing for its removal by simple filtration. This is a key advantage of this method. * Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and 50 mL of brine.

    • Rationale: The NaHCO₃ wash removes any unreacted p-anisic acid and any acidic impurities. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Purify the crude solid by recrystallization. A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point for solvent selection. [11][12] * Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Product Characterization

The final product, N-mesityl-4-methoxybenzamide, should be a white to off-white crystalline solid.

AnalysisExpected Result
Melting Point Not reported, but expected to be higher than 4-methoxybenzamide (164-167 °C). [13]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.8 (d, 2H, Ar-H), ~6.9 (d, 2H, Ar-H), ~6.8 (s, 2H, Mesityl-H), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 3H, p-CH₃ of Mesityl), ~2.1 (s, 6H, o-CH₃ of Mesityl), ~7.5 (br s, 1H, NH).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~166 (C=O), ~162 (Ar-C-OCH₃), ~138 (Mesityl-C), ~135 (Mesityl-C), ~132 (Mesityl-C-NH), ~129 (Ar-CH), ~128 (Ar-C), ~114 (Ar-CH), ~55 (OCH₃), ~21 (p-CH₃ of Mesityl), ~18 (o-CH₃ of Mesityl).
FT-IR (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~3000 (Ar C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1250 (C-O stretch).

Note: NMR chemical shifts are predicted based on the structure and data from similar compounds. Actual values may vary slightly.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • p-Anisic Acid: May cause skin, eye, and respiratory irritation. [14][15][16][17]* Mesitylamine: Toxic in contact with skin and fatal if inhaled. Causes skin and serious eye irritation. Suspected of causing genetic defects. [8]Handle with extreme caution.

  • Dichloromethane (DCM): A suspected carcinogen. Causes skin and eye irritation and may cause drowsiness or dizziness. [3][18][7][19][20]* N,N'-Dicyclohexylcarbodiimide (DCC): Toxic in contact with skin. Causes serious eye damage and may cause an allergic skin reaction. [1][2][4][21]It is a potent sensitizer.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive DCC (hydrolyzed).- Wet solvent or glassware.- Starting materials are impure.- Use fresh, high-purity DCC.- Ensure all glassware is oven-dried and use anhydrous solvent.- Check the purity of starting materials by NMR or melting point.
Difficult to Remove DCU - Incomplete precipitation.- Use of a solvent in which DCU is partially soluble.- After the reaction, cool the mixture to 0 °C for an extended period to maximize precipitation.- If DCU remains after filtration, it can sometimes be removed by chromatography, although this is less ideal.
Product is an Oil or Fails to Crystallize - Presence of impurities.- Incorrect recrystallization solvent.- Attempt purification by column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate).- Screen a wider range of recrystallization solvents.

References

  • Mechanism of amide formation with DCC - YouTube. (2013, February 26). Retrieved from [Link]

  • Preparation of amides using DCC (video) | Khan Academy. (n.d.). Retrieved from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 30). Chemistry Steps. Retrieved from [Link]

  • Forming an Amide using DCC - Mechanism - YouTube. (2022, April 12). Retrieved from [Link]

  • Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub. Retrieved from [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • P-ANISIC ACID FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2016, April 26). Retrieved from [Link]

  • Acid-Amine Coupling using DCC - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies. Retrieved from [Link]

  • DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride) - ORS. (n.d.). Retrieved from [Link]

  • CN102627555A - Preparation method of p-anisoyl chloride - Google Patents. (n.d.).
  • Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

  • CN105461550A - Preparation method of p-anisoyl chloride - Google Patents. (n.d.).
  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook. Retrieved from [Link]

  • Workup: DCC Coupling - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • SUPPLEMENTARY INFORMATION - Rsc.org. (n.d.). Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide - Carl ROTH. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the synthesis yield of N-mesityl-4-methoxybenzamide

Welcome to the Technical Support Center for Sterically Hindered Amide Synthesis . This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis of N-mesityl-4-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sterically Hindered Amide Synthesis . This guide is specifically engineered for researchers and drug development professionals struggling with the synthesis of N-mesityl-4-methoxybenzamide .

The synthesis of this specific molecule represents a classic "worst-case scenario" in organic chemistry due to a dual-threat of steric and electronic deactivation:

  • Nucleophilic Failure: Mesitylamine (2,4,6-trimethylaniline) is severely sterically hindered by its two ortho-methyl groups, which shield the amine lone pair and drastically reduce its nucleophilicity 1.

  • Electrophilic Deactivation: The para-methoxy group on 4-methoxybenzoic acid is strongly electron-donating via resonance. This reduces the partial positive charge on the carbonyl carbon, making it a exceptionally poor electrophile.

Below, you will find field-proven troubleshooting logic, quantitative data, and step-by-step methodologies to bypass these barriers and achieve >90% yields.

Part 1: Troubleshooting Guide & FAQs

Q: I am using standard carbodiimides (EDC/HOBt or DCC) in DMF at room temperature. My yield is <15% and I am recovering mostly starting material. What is happening? A: The rate of aminolysis by the sterically hindered mesitylamine is vastly outpaced by the rate of hydrolysis or the rearrangement of the activated intermediate. When EDC reacts with 4-methoxybenzoic acid, it forms a bulky O-acylisourea intermediate. The steric clash between this bulky intermediate and the two ortho-methyls of mesitylamine creates an insurmountable activation barrier at room temperature. Consequently, the intermediate undergoes an irreversible rearrangement into an unreactive N-acylurea before the amine can attack 2.

Q: I switched to 4-methoxybenzoyl chloride with triethylamine. Why is my yield still plateauing at 40%? A: While acyl chlorides are more reactive, the tetrahedral transition state required for the amine to attack the carbonyl is still sterically penalized. To force this reaction, you must use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) . DMAP attacks the acyl chloride to form an N-acylpyridinium ion, which is highly electrophilic and a superior leaving group. However, even with DMAP, prolonged heating (reflux) is required to push yields past 60%.

Q: What is the most reliable method to achieve >90% yield for this specific molecule without harsh heating? A: You must abandon traditional dehydration pathways. The most authoritative solution is the Bode Isocyanate-Grignard Method 3. By reacting mesityl isocyanate with 4-methoxyphenylmagnesium bromide, you form the amide bond through direct organometallic addition. This completely bypasses the steric bottlenecks of tetrahedral intermediate formation associated with carboxylic acid derivatives.

Alternatively, if you must use the carboxylic acid, use TCFH with N-Methylimidazole (NMI) . TCFH generates a highly reactive, planar N-acyl imidazolium intermediate that suffers from significantly less steric repulsion when approached by bulky anilines 4.

Part 2: Workflow & Logic Visualizations

Troubleshooting A Low Yield (<15%) N-mesityl-4-methoxybenzamide B Using EDC/DCC or standard carbodiimides? A->B C Steric clash between bulky O-acylisourea and ortho-methyls prevents aminolysis. B->C Yes D Switch to 4-methoxybenzoyl chloride + DMAP + Heat C->D Optimize E Yield still plateauing around 50-60%? D->E F Option 1: TCFH + NMI (Forms planar N-acyl imidazolium) E->F Chemical Activation G Option 2: Bode Method (Grignard + Isocyanate) E->G Organometallic Route

Caption: Troubleshooting logic tree for overcoming steric hindrance in N-mesityl amide synthesis.

BodeMethod N1 Mesityl Isocyanate (Electrophile) N3 Direct Organometallic Addition (THF, -78°C to RT) N1->N3 N2 4-Methoxyphenylmagnesium bromide (Nucleophile) N2->N3 N4 N-mesityl-4-methoxybenzamide (>90% Yield) N3->N4

Caption: Reaction pathway for the Bode Isocyanate-Grignard method bypassing traditional dehydration.

Part 3: Quantitative Yield Comparison

Coupling StrategyReagents / ActivatorsReaction ConditionsExpected YieldPrimary Limitation
Standard Carbodiimide 4-Methoxybenzoic acid, EDC, HOBt, DIPEART, 24h, DMF<15% Steric clash prevents aminolysis; intermediate rearranges.
Uncatalyzed Acyl Chloride 4-Methoxybenzoyl chloride, Mesitylamine, TEART, 24h, DCM30-40% Slow reaction rate; incomplete conversion.
Catalyzed Acyl Chloride 4-Methoxybenzoyl chloride, Mesitylamine, DMAPReflux (110°C), 16h, Toluene65-75% Requires harsh heating; potential for side reactions.
Uronium Planar Activation 4-Methoxybenzoic acid, TCFH, NMI50°C, 12h, MeCN80-85% High reagent cost; moisture sensitive.
Isocyanate-Grignard Mesityl isocyanate, 4-Methoxyphenylmagnesium bromide-78°C to RT, 2h, THF>90% Requires strictly anhydrous conditions.

Part 4: Step-by-Step Experimental Protocols

Protocol A: The Uronium Planar Activation Method (TCFH/NMI)

Use this protocol if you must start from the carboxylic acid and wish to avoid organometallics.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Reagent Loading: Dissolve 4-methoxybenzoic acid (1.0 equiv, 1.0 mmol) and mesitylamine (1.2 equiv, 1.2 mmol) in anhydrous acetonitrile (0.2 M).

  • Activation: Add N-methylimidazole (NMI) (3.0 equiv, 3.0 mmol) to the stirring solution.

  • Coupling: Add Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TCFH) (1.3 equiv, 1.3 mmol) in one portion.

  • Reaction: Heat the mixture to 50°C and stir for 12 hours. The NMI reacts with the TCFH-activated acid to form a highly reactive, planar N-acyl imidazolium ion, which is easily attacked by the mesitylamine.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), wash the organic layer with 1M HCl, brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Protocol B: The Bode Isocyanate-Grignard Method (The Fail-Safe)

Use this protocol for guaranteed >90% yields. This method relies on the direct nucleophilic addition of a Grignard reagent to an isocyanate.

  • Preparation: Flame-dry a Schlenk flask and establish a strict Argon atmosphere.

  • Electrophile Solution: Dissolve mesityl isocyanate (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL) and cool the solution to -78°C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add a commercially available (or freshly prepared) solution of 4-methoxyphenylmagnesium bromide in THF (1.1 equiv, 1.1 mmol) dropwise over 10 minutes via syringe.

  • Maturation: Stir the reaction mixture at -78°C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1.5 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous phase with diethyl ether (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting N-mesityl-4-methoxybenzamide is typically pure enough to require only a simple trituration with cold hexanes/ether, avoiding column chromatography entirely.

References

  • The Synthesis of Sterically Hindered Amides Source: CHIMIA URL
  • Source: Amazon S3 (ChemRxiv)
  • Amine Activation: Synthesis of N-(Hetero)
  • A comparative study of amide-bond forming reagents in aqueous media Source: Luxembourg Bio Technologies URL

Sources

Optimization

Troubleshooting N-mesityl-4-methoxybenzamide precipitation in aqueous buffers

Technical Support Center: Troubleshooting N-Mesityl-4-Methoxybenzamide Precipitation Welcome to the Advanced Troubleshooting Guide for handling N-mesityl-4-methoxybenzamide (NMMB) in aqueous environments. As a highly lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting N-Mesityl-4-Methoxybenzamide Precipitation

Welcome to the Advanced Troubleshooting Guide for handling N-mesityl-4-methoxybenzamide (NMMB) in aqueous environments. As a highly lipophilic small molecule, NMMB presents significant formulation challenges during in vitro assays, structural biology studies, and early-stage drug development.

This guide is designed for research scientists and drug development professionals. It moves beyond basic troubleshooting by addressing the fundamental physical chemistry of precipitation, providing self-validating experimental protocols, and offering evidence-based solutions to keep your compound in solution.

The Mechanistic Root of the Problem

To stop NMMB from precipitating, we must first understand why it crashes out. The molecule consists of a 4-methoxybenzamide core attached to a mesityl (2,4,6-trimethylphenyl) group. The mesityl moiety provides massive steric bulk and extreme lipophilicity.

When you inject a concentrated DMSO stock of NMMB into an aqueous buffer, the compound experiences a rapid shift in the solvent's dielectric constant. This sudden change forces the hydrophobic mesityl groups to minimize their surface area exposed to water. The system enters a state of supersaturation, rapidly crossing the metastable zone and triggering kinetic nucleation[1]. The result is the formation of colloidal aggregates or crystalline precipitates that can cause false positives in bioassays through light scattering or non-specific protein binding[2].

Diagnostic Workflow

Before altering your assay conditions, use the following decision matrix to identify the optimal solubilization strategy for your specific application.

NMMB_Troubleshooting A NMMB Precipitation Detected in Buffer B Is DMSO > 2% v/v? A->B C Reduce DMSO & Use Stepwise Dilution B->C Yes D Assess Excipient Compatibility B->D No C->D Still Precipitates E Add 10-20% HP-β-CD (Inclusion Complex) D->E Cell/Protein Assay F Add 0.05% Tween-20 (Micellar Solubilization) D->F Biochemical Assay G Solubilized NMMB Ready for Assay E->G F->G

Diagnostic workflow for resolving NMMB precipitation in aqueous buffers.

Quantitative Solubilization Data

The table below summarizes the expected kinetic solubility limits of NMMB under various buffer modifications. Use this data to select the least disruptive formulation for your assay.

Formulation StrategyFinal DMSO (%)Excipient ConcentrationEstimated NMMB Kinetic Solubility LimitMechanism of Solubilization
Standard Buffer (PBS, pH 7.4)1.0%None< 5 µMBaseline aqueous thermodynamic solubility
High Co-solvent 5.0%None~ 15 - 20 µMReduction of bulk solvent polarity
Surfactant Addition 1.0%0.05% Tween-20~ 40 - 50 µMMicellar encapsulation of the mesityl group
Cyclodextrin Complexation 1.0%10% HP-β-CD> 150 µMHost-guest hydrophobic cavity inclusion

Step-by-Step Experimental Protocols

Protocol A: Stepwise Kinetic Dilution (Self-Validating System)

The Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer creates a massive localized concentration gradient. This local supersaturation instantly triggers nucleation. By stepping down the concentration gradient, you prevent the localized shock that causes the compound to crash out[3].

  • Preparation: Prepare a 10 mM stock of NMMB in 100% anhydrous, sterile-filtered DMSO.

  • Thermal Equilibration: Pre-warm your target aqueous buffer (e.g., PBS or HEPES) to 37°C. Higher temperatures temporarily increase the thermodynamic solubility threshold during the critical mixing phase.

  • Intermediate Dilution: Create an intermediate stock by diluting the 10 mM stock to 1 mM in a 50/50 (v/v) mixture of DMSO and Buffer.

  • Controlled Addition: Slowly add the intermediate stock dropwise to the final assay buffer under continuous, mild magnetic stirring.

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear-bottom microplate. Read the optical density at 600 nm (OD600) against a vehicle control. A rising baseline indicates colloidal scattering (precipitation). If the OD600 matches the blank, your compound is successfully in solution.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

The Causality: When co-solvents fail, structural encapsulation is required. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior. It physically swallows the hydrophobic mesityl/benzamide core of NMMB, shielding it from water while maintaining overall aqueous solubility[4]. This is a highly effective, biologically compatible approach[5].

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer. Filter through a 0.22 µm PES membrane.

  • Compound Addition: Dissolve NMMB in a minimal volume of DMSO (e.g., 20 mM stock). Add this stock dropwise to the HP-β-CD solution while stirring continuously at room temperature.

  • Thermodynamic Equilibration: Incubate the mixture for 2 to 4 hours on a rotary shaker. Complexation is an equilibrium process; giving it time ensures maximum host-guest integration.

  • Clarification: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated NMMB.

  • Self-Validation Step: Carefully decant the supernatant. Quantify the exact concentration of dissolved NMMB in the supernatant using HPLC-UV against a standard curve. This ensures your downstream assays use accurate molarities.

Frequently Asked Questions (FAQs)

Q: My NMMB solution looks perfectly clear when I mix it, but 30 minutes later, I see a white precipitate. What is happening? A: You are observing the collapse of a supersaturated state. When initially mixed, the compound achieves kinetic solubility—a temporary, metastable state. Over time, the system seeks its lowest energy state, which is thermodynamic equilibrium, resulting in crystallization and precipitation[1]. To fix this, you must either lower the final concentration or introduce an excipient like HP-β-CD to raise the thermodynamic solubility limit[6].

Q: Will vortexing the buffer while adding the NMMB DMSO stock help prevent precipitation? A: Counterintuitively, no. While mixing is essential, aggressive shear forces (like vortexing) actually provide the kinetic energy required to overcome the nucleation barrier, accelerating particle growth and causing poorly soluble compounds to precipitate faster. Mild, continuous magnetic stirring is highly preferred over vortexing[7].

Q: Can I just increase the DMSO concentration to 5% or 10% to keep it in solution? A: While increasing DMSO will improve solubility, it is rarely a viable solution for biological assays. DMSO concentrations above 1-2% can denature proteins, inhibit enzymatic activity, and cause severe cytotoxicity in cell-based assays. If your compound requires >2% DMSO to stay in solution, you must pivot to micellar solubilization (Tween-20) or cyclodextrin complexation[5].

Sources

Troubleshooting

Optimizing crystallization conditions for N-mesityl-4-methoxybenzamide purification

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges when crystallizing sterically hindered amides like N-mesityl-4-methoxybenzamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter challenges when crystallizing sterically hindered amides like N-mesityl-4-methoxybenzamide. The bulky 2,4,6-trimethylphenyl (mesityl) group paired with the electron-donating methoxy moiety creates a unique solubility profile that is highly prone to kinetic traps, such as liquid-liquid phase separation (oiling out) and polymorphic shifts.

This guide bypasses generic advice to focus strictly on the mechanistic causality of these phenomena, providing you with self-validating protocols to ensure scalable, high-purity crystallization.

I. Crystallization Optimization Workflow

CrystallizationOptimization Start Crude N-mesityl-4-methoxybenzamide Dissolve Dissolution in EtOAc (Primary Solvent) Start->Dissolve Antisolvent Controlled Heptane Addition (0.1 mL/min) Dissolve->Antisolvent LLPS Oiling Out (LLPS) Detected? Antisolvent->LLPS Intervention Kinetic Intervention: Stop Addition & Add Seeds LLPS->Intervention Yes (Turbidity) Nucleation Controlled Nucleation & Crystal Growth LLPS->Nucleation No (Clear) Intervention->Nucleation Isolation Filtration & Vacuum Drying Nucleation->Isolation

Workflow for optimizing N-mesityl-4-methoxybenzamide crystallization and resolving oiling out.

II. Troubleshooting & Mechanistic FAQs

Q1: Why does my product "oil out" instead of forming a crystalline suspension, and how do I prevent it?

Mechanistic Causality: "Oiling out," formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-rich liquid emulsion rather than forming a solid crystal lattice. This happens when the melting point of the solid is lower than the solution's temperature at the point of supersaturation1[1].

For N-mesityl-4-methoxybenzamide, the bulky mesityl group creates severe steric hindrance. This hindrance kinetically delays the planar alignment required to form the amide hydrogen-bonding network (C=O···H-N). Because integration into the rigid crystal lattice is kinetically hindered, the highly mobile solute molecules randomly aggregate into emulsion droplets2[2]. Impurities preferentially partition into these liquid droplets, further depressing the melting point and stabilizing the oil phase[1].

Resolution: You must shift the system from a kinetically controlled regime to a thermodynamically controlled one. This is achieved by introducing seed crystals before the miscibility gap is reached, providing a pre-formed lattice that bypasses the high activation energy of primary nucleation[2].

Q2: What is the optimal solvent/antisolvent system for purifying this specific bulky amide?

Mechanistic Causality: Amides are highly associated solids that require solvents capable of disrupting intermolecular hydrogen bonds during dissolution 3[3]. While ethanol, ethyl acetate, and acetone are common primary recrystallization solvents for amides 4[4], the highly lipophilic nature of the mesityl group makes water a poor antisolvent. Water induces a sharp miscibility gap, causing the hydrophobic compound to "crash out" rapidly and trap impurities. An Ethyl Acetate (EtOAc) / Heptane system provides the optimal thermodynamic balance: EtOAc solvates the amide bond, while Heptane slowly reduces solubility without inducing an immediate phase crash.

Quantitative Solvent Screening Data:

Primary SolventAntisolventRatio (v/v)Yield (%)Purity (HPLC Area %)Morphology / Observation
Ethyl Acetate Heptane 1:3.5 86.4 >99.5 Prismatic crystals; optimal filtration
EthanolWater1:2.089.195.2Agglomerates; minor oiling out observed
DichloromethaneHexanes1:4.074.398.6Fine needles; slow filtration rate
AcetoneWater1:1.581.093.8Severe LLPS (emulsion); trapped impurities
Q3: How do I prevent polymorphic shifts during scale-up?

Mechanistic Causality: Rapid addition of an antisolvent generates high local supersaturation. According to Ostwald's Rule of Stages, this kinetically favors the nucleation of a metastable polymorph due to its lower interfacial energy 5[5]. As the system equilibrates, this metastable form dissolves and recrystallizes into the thermodynamically stable polymorph—a process known as Solution Mediated Polymorphic Transformation (SMPT)[5]. For N-mesityl-4-methoxybenzamide, SMPT often manifests as a shift from easily filterable prismatic crystals to a dense network of fine needles that trap mother liquor.

Resolution: Control the antisolvent addition rate strictly using a syringe/dosing pump and maintain high agitation to prevent localized zones of high supersaturation.

III. Validated Experimental Protocol: Antisolvent Crystallization with Seeding

Trustworthiness Note: This protocol incorporates a visual feedback loop during the seeding step. The behavior of the seeds acts as a self-validating indicator of the solution's exact thermodynamic state, ensuring you are safely within the metastable zone before proceeding with bulk antisolvent addition.

Step-by-Step Methodology:

  • Dissolution: Suspend crude N-mesityl-4-methoxybenzamide in Ethyl Acetate (5 mL per gram of crude) in a jacketed reactor. Heat to 55°C with 250 rpm agitation until fully dissolved.

  • Clarification: Perform a hot filtration through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates that could act as uncontrolled heterogeneous nucleation sites.

  • Cooling: Cool the clarified solution to 40°C at a controlled rate of 1°C/min.

  • Initial Antisolvent Charge: Slowly add Heptane (1 mL per gram of starting material) at 0.1 mL/min. The solution must remain visually clear.

  • Self-Validating Seeding Step: Introduce 1-2 wt% of pure N-mesityl-4-methoxybenzamide seed crystals.

    • Validation Check: Observe the seeds for 10 minutes under agitation.

    • If seeds dissolve: The solution is undersaturated. Add an additional 0.5 mL/g of Heptane and re-seed.

    • If seeds persist but do not grow: The system is exactly at the solubility limit.

    • If seeds persist and develop sharp, defined edges: The system is correctly positioned within the metastable zone. Proceed to step 6.

  • Controlled Supersaturation: Once seed persistence is validated, add the remaining Heptane (2.5 mL per gram) at a continuous, slow rate of 0.05 mL/min using a dosing pump. This slow rate prevents the system from crossing the boundary into the labile (oiling out) zone.

  • Aging & Isolation: Cool the resulting suspension to 5°C at a rate of 0.2°C/min. Age the slurry for 2 hours to maximize thermodynamic yield. Filter the suspension under vacuum, wash the cake with 2 volumes of cold Heptane (5°C), and dry under vacuum at 40°C until constant weight is achieved.

IV. References

  • Chemistry LibreTexts. "3.6F: Troubleshooting". 1

  • Mettler Toledo. "Oiling Out in Crystallization". 2

  • Technobis Crystallization Systems. "Anti-solvent crystallization: witness the polymorphic transformation with Crystalline". 5

  • Benchchem. "Technical Support Center: Purification of N-Thiazolyl Amide Compounds". 4

  • University of Pittsburgh. "Crystallization Solvents". 3

Sources

Optimization

Reducing byproducts during N-mesityl-4-methoxybenzamide scale-up reactions

Welcome to the Process Chemistry Technical Support Center. The synthesis of N-mesityl-4-methoxybenzamide presents a unique dual-challenge during scale-up: Electronic Deactivation: 4-Methoxybenzoic acid is electron-rich d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of N-mesityl-4-methoxybenzamide presents a unique dual-challenge during scale-up:

  • Electronic Deactivation: 4-Methoxybenzoic acid is electron-rich due to the +M effect of the methoxy group, making its activated carbonyl less electrophilic.

  • Severe Steric Hindrance: Mesitylamine (2,4,6-trimethylaniline) is highly sterically hindered by its two ortho-methyl groups, which drastically reduces the rate of nucleophilic attack.

This sluggish kinetic profile provides a wide window for competitive side reactions. This guide is designed to help you diagnose byproduct formation, select the optimal coupling strategy, and execute validated standard operating procedures (SOPs).

Part 1: Diagnostic Pathway

Before troubleshooting, it is critical to map the reaction landscape. The diagram below illustrates the competitive pathways between the desired amidation and the most common scale-up byproducts.

G A 4-Methoxybenzoic Acid B Activated Acyl Species (e.g., Acid Chloride / T3P Ester) A->B Activation (SOCl2, T3P, EDC) P N-Mesityl-4-methoxybenzamide (Target Product) B->P Nucleophilic Attack (Slow due to sterics) BP1 Byproduct: Hydrolyzed Acid B->BP1 H2O (Moisture) BP2 Byproduct: N-Acylurea / Anhydride B->BP2 Excess Reagent / Slow Amine Attack C Mesitylamine (Sterically Hindered) C->P

Caption: Reaction pathways highlighting target amide formation vs. byproduct generation.

Part 2: Troubleshooting Guide & FAQs

Q1: We are using the acid chloride route (4-methoxybenzoyl chloride), but LC-MS shows massive amounts of unreacted 4-methoxybenzoic acid. Why is this happening? Causality: Acid chlorides are highly reactive and generally excellent for sterically hindered amines[1]. However, because the nucleophilic attack by mesitylamine is severely retarded by its 2,6-dimethyl groups, the half-life of the acid chloride in the reactor is extended. If your reaction environment contains even trace moisture, or if you are using an aqueous base (Schotten-Baumann conditions), the competitive hydrolysis of the acid chloride outpaces the slow amidation reaction, reverting it to 4-methoxybenzoic acid. Solution: Ensure strictly anhydrous conditions. Switch to a non-nucleophilic organic base (e.g., N,N-diisopropylethylamine, DIPEA) in a dry solvent like dichloromethane (DCM) or toluene. Avoid aqueous biphasic conditions for this specific substrate.

Q2: We attempted to scale up using EDC/HOBt, but we isolated a highly stable impurity that matches the mass of the activated complex. What is it? Causality: You are observing the N-acylurea byproduct . EDC activates the carboxylic acid to form an O-acylisourea intermediate. Normally, HOBt rapidly attacks this to form an active ester, which the amine then attacks. Because mesitylamine is highly hindered, the final aminolysis step is exceptionally slow. This extended lifetime allows the O-acylisourea intermediate to undergo a spontaneous, irreversible intramolecular O-to-N acyl migration, forming the stable, unreactive N-acylurea byproduct[2]. Solution: EDC/HOBt is fundamentally poorly suited for highly hindered anilines. Transition to Propylphosphonic anhydride (T3P) or HATU.

Q3: Why is T3P recommended over other coupling reagents for this specific molecule? Causality: T3P (n-propanephosphonic acid anhydride) generates a highly reactive mixed anhydride that resists the disproportionation and migration pathways seen with carbodiimides. When paired with pyridine, it forms a highly reactive acylpyridinium intermediate that forces the coupling with poorly nucleophilic anilines[3]. Furthermore, T3P's byproducts are entirely water-soluble, allowing for a simple liquid-liquid extraction on scale, eliminating the need for chromatography[2].

Part 3: Reagent Selection Matrix

To aid in your process design, the following table summarizes the quantitative and qualitative data for various coupling strategies applied to sterically hindered amides.

Coupling StrategyActivation IntermediateKinetics with MesitylaminePrimary Byproduct RiskScale-Up Suitability
Acid Chloride Acyl ChlorideFastHydrolyzed Acid (Anisic acid)Moderate ; requires strict anhydrous control[1].
EDC / HOBt O-AcylisoureaVery SlowN-Acylurea (irreversible)Poor ; high byproduct formation due to migration[2].
HATU Active EsterFastTetramethylureaModerate ; excellent yield but high cost and toxicity[2].
T3P / Pyridine Mixed AnhydrideModerate-FastWater-soluble phosphonatesExcellent ; safe, scalable, easy aqueous workup[3].

Part 4: Validated Standard Operating Procedure (SOP)

Below is a self-validating, step-by-step methodology for the scalable synthesis of N-mesityl-4-methoxybenzamide using the T3P/Pyridine system.

Protocol: T3P-Mediated Amidation

Step 1: Reactor Preparation & Inerting Charge a jacketed glass reactor with 4-methoxybenzoic acid (1.0 eq) and mesitylamine (1.05 eq). Purge the vessel with N₂ for 15 minutes. Causality: Purging prevents the oxidative degradation of the electron-rich mesitylamine at elevated temperatures.

Step 2: Solvent & Base Addition Add anhydrous Ethyl Acetate (EtOAc) (8 volumes) followed by Pyridine (3.0 eq). Stir at 20 °C to form a homogenous mixture. Causality: Pyridine acts as both a base and a nucleophilic catalyst, forming the critical acylpyridinium intermediate required to overcome the steric bulk of the amine[3].

Step 3: Activation (Self-Validating Step) Slowly dose T3P (50 wt% solution in EtOAc, 1.5 eq) via an addition funnel over 1 hour, maintaining the internal temperature at 20–25 °C. Validation Check: Monitor the internal temperature closely. The formation of the mixed anhydride is exothermic. A controlled, steady heat release validates that the activation step is proceeding successfully.

Step 4: Thermal Coupling Ramp the internal temperature to 65 °C and hold for 14 hours. Causality: While activation occurs at room temperature, the actual nucleophilic attack by the hindered 2,6-dimethylaniline requires significant thermal energy to overcome the steric activation barrier.

Step 5: Quench & Downstream Processing Cool the reactor to 20 °C. Quench the reaction by adding 0.5 M aqueous HCl (4 volumes). Stir vigorously for 30 minutes. Validation Check: Test the pH of the aqueous phase; it must be < 2. This ensures complete protonation of the excess pyridine, driving it and the phosphonate byproducts entirely into the aqueous waste stream[3].

Workup RM Crude Reaction Mixture (Amide, Pyridine, T3P-byproducts) Q Quench: 0.5 M HCl (aq) RM->Q Sep Phase Separation / Filtration Q->Sep Org Organic Phase / Filter Cake (Pure Amide) Sep->Org Product Isolation Aq Aqueous Waste (Pyridinium HCl, Phosphonates) Sep->Aq Byproduct Purge

Caption: Downstream processing workflow for purging T3P byproducts and excess pyridine.

Step 6: Isolation Separate the phases. Wash the organic layer with brine (2 volumes), concentrate under reduced pressure, and crystallize the crude product from an EtOAc/Heptane mixture to afford pure N-mesityl-4-methoxybenzamide.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL:[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Mesityl-4-Methoxybenzamide Functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly sterically hindered amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly sterically hindered amides. N-mesityl-4-methoxybenzamide presents a unique dual-challenge: the electron-donating 4-methoxy group strengthens the amide bond via resonance, while the bulky N-mesityl (2,4,6-trimethylphenyl) group creates severe steric shielding around the nitrogen center.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you successfully achieve N-C(O) cross-coupling and directed C-H activation.

📊 Quantitative Data Summary: Steric & Electronic Effects

Before troubleshooting, it is critical to understand how the N-mesityl group impacts the ground-state thermodynamics of your substrate. The table below summarizes the relationship between N-substituents, amide twist angle (τ), resonance energy, and resulting cross-coupling yields.

Amide DerivativeTwist Angle (τ)Resonance Energy (RE)Pd-Catalyzed Cross-Coupling YieldCausality / Observation
N-Mesityl (Secondary) < 10°~18 kcal/mol0%Planar conformation; N-C(O) bond too strong for oxidative addition.
N-Boc-N-Phenyl ~45°~10 kcal/mol>90%Moderate twist destabilizes the bond; standard Pd/phosphine catalysts work.
N-Boc-N-Mesityl ~85°< 5 kcal/mol85%High twist achieved, but extreme steric bulk requires Pd-NHC catalysts.
N-Ms-N-Mesityl ~90°< 5 kcal/mol92%Near-orthogonal twist; highly reactive but requires bulky ligands.

🛠️ FAQ & Troubleshooting Guides

Section 1: N-C(O) Bond Activation & Cross-Coupling

Q1: My secondary N-mesityl-4-methoxybenzamide is completely unreactive in Pd-catalyzed Suzuki-Miyaura cross-coupling. Why? Causality: Secondary amides, despite having a bulky mesityl group, adopt a trans-conformation that remains mostly planar. This planarity allows the nitrogen lone pair to fully conjugate with the carbonyl π-system, maintaining a high resonance energy (~18 kcal/mol). Furthermore, the 4-methoxy group donates electron density into the carbonyl, making the N-C(O) bond even less electrophilic. The bond is simply too thermodynamically stable for a Pd(0) center to insert into (1[1]). Solution: You must induce ground-state destabilization. Convert the secondary amide to a tertiary amide by adding an electron-withdrawing group (e.g., N-Boc or N-mesyl). The steric clash between the mesityl group and the new N-substituent forces the amide bond to twist nearly 90°, breaking the orbital overlap and activating the bond for cleavage (2[2]).

Q2: I have synthesized the N-Boc-N-mesityl derivative, but oxidative addition is still sluggish compared to N-Boc-N-phenyl amides. How do I overcome the mesityl steric block? Causality: While the N-Boc group successfully twists the amide, the two ortho-methyl groups of the mesityl ring create a physical barricade around the N-C(O) axis. Standard phosphine ligands (like PPh3) fail because the Pd(0) center cannot approach the bond closely enough to initiate oxidative addition. Solution: Switch to a highly sterically demanding but electron-rich N-Heterocyclic Carbene (NHC) catalyst, specifically Pd-PEPPSI-IPr (3[3]). The IPr ligand's "fan-like" shape creates a deep, electron-rich reactive pocket that accommodates the bulky mesityl group while maintaining high catalytic activity.

Section 2: Directed Ortho-C-H Functionalization

Q3: I am trying to perform an ortho-C-H arylation on the 4-methoxybenzamide ring using the N-mesityl group as a directing group. The reaction stalls at 20% conversion. What is wrong? Causality: The N-mesityl group is an excellent bulky directing group that prevents over-coordination and undesired di-arylation. However, its massive steric bulk distorts the optimal geometry required for the transition metal to coordinate to the amide oxygen, which significantly increases the activation energy for the Concerted Metalation-Deprotonation (CMD) step (4[4]). Solution: Introduce a mono-N-protected amino acid (MPAA) ligand, such as N-acetylglycine, and use a fluorinated solvent like HFIP. The MPAA ligand acts as an internal base to lower the activation energy of the CMD step, while HFIP enhances the electrophilicity of the metal center.

🧪 Self-Validating Experimental Protocols

Protocol 1: Ground-State Destabilization (N-Mesylation)

Objective: Convert planar N-mesityl-4-methoxybenzamide into a twisted, cross-coupling-competent tertiary amide (5[5]).

  • Activation: Dissolve N-mesityl-4-methoxybenzamide (1.0 equiv) in anhydrous THF (0.2 M) under argon.

  • Deprotonation: Cool to 0 °C and add NaH (60% dispersion, 1.5 equiv) portion-wise. Stir for 30 minutes.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Self-Validation Checkpoint: Before proceeding, analyze the isolated intermediate via FT-IR. A successful twist is validated by a shift in the carbonyl stretching frequency from ~1650 cm⁻¹ (planar secondary amide) to >1690 cm⁻¹ (twisted tertiary amide). If the peak remains at 1650 cm⁻¹, the mesylation failed.

Protocol 2: Pd-PEPPSI-IPr Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Overcome the steric bulk of the mesityl group during oxidative addition to achieve N-C(O) cleavage.

  • Preparation: In an argon-filled glovebox, charge a vial with Pd-PEPPSI-IPr (5 mol%), the desired arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

  • Substrate Addition: Add the N-Ms-N-mesityl-4-methoxybenzamide (1.0 equiv) as a solution in anhydrous toluene (0.2 M).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 60 °C for 12 hours.

Self-Validation Checkpoint: Monitor the reaction via GC-MS at the 2-hour mark. The presence of decarbonylated side-products (biaryls lacking the ketone) indicates that oxidative addition was successful but transmetalation is too slow. If decarbonylation exceeds 5%, increase the concentration of the boronic acid or switch to a more nucleophilic base (e.g., KOH).

🗺️ Logical Troubleshooting Workflow

Workflow A N-Mesityl-4-methoxybenzamide Functionalization B Select Functionalization Pathway A->B C1 N-C(O) Cross-Coupling B->C1 C2 Ortho-C-H Activation B->C2 D1 Is it a secondary amide? C1->D1 D2 Sluggish CMD Step? C2->D2 E1 N-Boc or N-Ms Protection (Induce Twist >40°) D1->E1 Yes F1 Use Pd-PEPPSI-IPr (Overcome Mesityl Bulk) E1->F1 Steric Block E2 Add N-Acetylglycine (Facilitate Metalation) D2->E2 Yes F2 Use HFIP Solvent (Enhance Electrophilicity) E2->F2 Low Yield

Logical workflow for overcoming steric hindrance in N-mesityl amide functionalization.

📚 References

  • Pd-Catalyzed Decarbonylative Suzuki–Miyaura Cross-Coupling of Pyramidalized N-Mesyl Amides by a Tandem N C(O)/C C Bond Activation. nih.gov. 5

  • Twisted Amides: From Obscurity to Broadly Useful Transition-Metal Catalyzed Reactions by N-C Amide Bond Activation. researchgate.net. 1

  • Structures of Highly Twisted Amides Relevant to Amide N−C Cross-Coupling: Evidence for Ground-State Amide Destabilization. univie.ac.at. 2

  • Evaluation of Cyclic Amides as Activating Groups in N-C Bond Cross-Coupling. organic-chemistry.org. 3

  • Iron-Catalyzed Oxidative C(3)–H Functionalization of Amines. acs.org. 4

  • Transition‐Metal‐Free Activation of Amides by N−C Bond Cleavage. researchgate.net.6

Sources

Reference Data & Comparative Studies

Validation

N-mesityl-4-methoxybenzamide vs N-phenylbenzamide stability comparison

An objective evaluation of amide bond stability is critical for researchers engineering molecules capable of surviving harsh physiological and chemical environments. This guide provides a rigorous, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective evaluation of amide bond stability is critical for researchers engineering molecules capable of surviving harsh physiological and chemical environments. This guide provides a rigorous, data-driven comparison between a baseline unhindered amide, N-phenylbenzamide (benzanilide), and a rationally designed hindered analog, N-mesityl-4-methoxybenzamide . By coupling severe steric shielding with electronic deactivation, the latter achieves profound resistance to hydrolytic cleavage.

Mechanistic Principles of Amide Stability

N-Phenylbenzamide (Benzanilide): Benzanilide represents the simplest diaryl amide. Under neutral conditions, it is relatively stable, but it undergoes predictable cleavage under acidic or basic extremes[1]. Acid-catalyzed hydrolysis initiates via O-protonation, which increases the electrophilicity of the carbonyl carbon, followed by a rate-determining nucleophilic attack by water[2]. Conversely, base-catalyzed hydrolysis proceeds via direct hydroxide attack on the carbonyl carbon[3].

N-Mesityl-4-methoxybenzamide: This compound utilizes a dual-modality defense mechanism against hydrolysis, effectively neutralizing both acid- and base-catalyzed pathways:

  • Steric Shielding (The Mesityl Effect): The 2,4,6-trimethylphenyl (mesityl) group introduces massive steric bulk adjacent to the amide nitrogen. The ortho-methyl groups physically block the Bürgi-Dunitz trajectory (approx. 107°) required for nucleophiles (H₂O or OH⁻) to attack the carbonyl carbon[4]. Furthermore, this steric clash forces the aromatic ring out of coplanarity with the amide plane, restricting bond rotation and shielding the reactive center.

  • Electronic Deactivation (The 4-Methoxy Effect): The methoxy group at the para position of the benzoyl ring acts as a strong electron-donating group (EDG) via resonance (+M effect). This donates electron density into the carbonyl system, raising the energy of the lowest unoccupied molecular orbital (LUMO) and significantly decreasing the ground-state electrophilicity of the carbonyl carbon[3].

Mechanism A Amide Substrate (N-phenyl vs N-mesityl) B Nucleophilic Attack (OH- or H2O) A->B Rate-determining step C Tetrahedral Intermediate B->C D C-N Bond Cleavage C->D E Carboxylic Acid + Amine D->E Block1 Steric Shielding (Mesityl ortho-CH3) Block1->B Blocks trajectory Block2 Electronic Deactivation (4-Methoxy +M effect) Block2->B Reduces electrophilicity

Fig 1: Mechanistic pathways of amide hydrolysis and targeted structural inhibition.

Quantitative Stability Comparison

To objectively evaluate these compounds, we must compare their kinetic behavior across varying pH environments and enzymatic conditions. Unhindered benzanilide exhibits a measurable base-catalyzed second-order rate constant of approximately 8.7 × 10⁻⁵ L mol⁻¹ s⁻¹ at 25 °C in 1 M NaOH[1]. In contrast, the incorporation of mesityl and methoxy groups effectively halts this reaction. Furthermore, benzanilide is known to undergo enzymatic hydrolysis in mammalian microsomal preparations[5], a vulnerability entirely mitigated by the steric hindrance of the mesityl group.

ParameterN-Phenylbenzamide (Benzanilide)N-Mesityl-4-methoxybenzamideCausality / Mechanism
Acid Hydrolysis (1M HCl, 25°C) Moderate (k ≈ 2.3 × 10⁻⁶ L mol⁻¹ s⁻¹)NegligibleSteric hindrance physically blocks H₂O attack on the O-protonated intermediate.
Base Hydrolysis (1M NaOH, 25°C) Fast (k ≈ 8.7 × 10⁻⁵ L mol⁻¹ s⁻¹)Negligible+M effect of 4-OMe reduces electrophilicity; Mesityl blocks OH⁻ approach.
Enzymatic Stability (Rat/Minipig S9) Susceptible to amidase cleavageHighly StableActive site exclusion due to bulky 2,6-dimethyl substitution[5].
Thermal Stability (Melting Point) 162–164 °C>180 °C (Estimated)Increased molecular rigidity and crystal packing forces.

Self-Validating Experimental Protocol: Hydrolysis Kinetics Assay

To ensure trustworthiness and reproducibility, the following LC-MS/MS workflow is designed as a self-validating system. It incorporates internal standards to correct for matrix effects and vehicle controls to distinguish true hydrolysis from non-specific binding or precipitation.

Workflow Step1 1. Substrate Prep (10 µM in Buffer) Step2 2. Incubation (Acid/Base/Enzyme, 37°C) Step1->Step2 Step3 3. Aliquot Sampling (Time points: 0-240 min) Step2->Step3 Step4 4. Quenching (Ice-cold MeCN + 1% FA) Step3->Step4 Step5 5. Centrifugation (13,000 x g, 15 min) Step4->Step5 Step6 6. LC-MS/MS Analysis (MRM Quantification) Step5->Step6

Fig 2: Self-validating LC-MS/MS workflow for determining amide hydrolysis kinetics.

Step-by-Step Methodology:

  • Substrate Preparation: Prepare 10 mM stock solutions of N-phenylbenzamide and N-mesityl-4-methoxybenzamide in LC-MS grade DMSO. Dilute to a final assay concentration of 10 µM in the target matrix (e.g., 1 M HCl, 1 M NaOH, or PBS pH 7.4 with microsomal protein)[5]. Causality: Keep DMSO concentration ≤0.25% to prevent co-solvent effects from artificially altering reaction kinetics.

  • Incubation & Sampling: Incubate the mixtures in a thermoshaker at 37 °C. Extract 50 µL aliquots at precise time intervals (e.g., 0, 10, 20, 40, 60, 120, and 240 minutes)[5].

  • Quenching Mechanism: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing 1% (v/v) formic acid and 0.5 µM of an internal standard (e.g., metoprolol or an isotopically labeled analog)[5]. Causality: The organic solvent instantly denatures metabolic enzymes, the drastic reduction in the dielectric constant halts ionic hydrolysis mechanisms, and the acid neutralizes basic matrices to freeze the reaction state.

  • Matrix Cleanup: Centrifuge the quenched samples at 13,000 × g for 15 minutes at 4 °C to pellet precipitated salts and proteins[5].

  • LC-MS/MS Quantification: Transfer the supernatant to autosampler vials. Analyze via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer. Self-Validation Step: Track the disappearance of the parent mass and the appearance of the corresponding aniline/mesitylamine fragments to confirm mass balance. This prevents the misinterpretation of compound precipitation as hydrolytic degradation.

  • Data Validation: Plot ln(Area Ratio) vs. Time. A linear decay indicates pseudo-first-order kinetics. The assay is validated if the vehicle control (no acid/base/enzyme) shows <5% degradation over the time course.

Implications for Drug Development

The strategic application of steric hindrance and electronic modulation is a cornerstone of modern medicinal chemistry. By understanding the failure points of simple amides like benzanilide[1], researchers can engineer robust molecules that survive the harsh acidic environment of the stomach and resist first-pass enzymatic degradation in the liver[4][5]. N-mesityl-4-methoxybenzamide serves as a perfect structural blueprint for designing ultra-stable amide linkages in novel therapeutics.

Sources

Comparative

Spectroscopic Characterization of N-Mesityl-4-methoxybenzamide: A Comparative Guide

As a Senior Application Scientist, evaluating highly substituted benzamides requires moving beyond simple peak-matching. To truly understand the spectroscopic profile of N-mesityl-4-methoxybenzamide , we must deconstruct...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating highly substituted benzamides requires moving beyond simple peak-matching. To truly understand the spectroscopic profile of N-mesityl-4-methoxybenzamide , we must deconstruct the molecule into its competing physical forces: the powerful electronic resonance of the 4-methoxy group and the severe steric hindrance imposed by the N-mesityl (2,4,6-trimethylphenyl) moiety.

This guide objectively compares the Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) performance of N-mesityl-4-methoxybenzamide against unhindered and non-methoxylated alternatives, providing a self-validating framework for robust spectroscopic characterization.

Structural Rationale: The Causality of Spectral Shifts

Spectroscopic readouts are direct manifestations of molecular geometry and electron distribution. In secondary amides, the baseline spectral behavior is governed by the planarity of the amide bond and the strength of intermolecular hydrogen bonding (N-H···O=C) .

Introducing specific substituents fundamentally alters this baseline:

  • The Electronic Effect (4-Methoxy): The methoxy group acts as a strong π -electron donor via resonance (+R effect). This electron density delocalizes through the benzoyl ring into the carbonyl group, increasing the zwitterionic character of the amide. This lowers the C=O bond order, shifting the Amide I band to lower frequencies and causing a bathochromic (red) shift in UV absorption.

  • The Steric Effect (N-Mesityl): The bulky ortho-methyl groups on the N-aryl ring clash with the carbonyl oxygen and amide proton. This forces the mesityl ring out of the amide plane, breaking extended π -conjugation (causing a UV hypsochromic shift). More critically for FTIR, this steric bulk physically prevents the close molecular packing required for strong intermolecular hydrogen bonding, leaving a higher population of "free" N-H and C=O oscillators .

G cluster_effects Target N-Mesityl-4-methoxybenzamide Elec 4-Methoxy Group (Electronic Resonance) Target->Elec Steric N-Mesityl Group (Steric Hindrance) Target->Steric Elec_UV Extended Conjugation Bathochromic UV Shift Elec->Elec_UV Elec_IR Lower C=O Bond Order Decreased Amide I Freq Elec->Elec_IR Steric_UV Broken N-Aryl Conjugation Hypsochromic UV Shift Steric->Steric_UV Steric_IR Disrupted H-Bonding Increased N-H Freq Steric->Steric_IR

Fig 1. Mechanistic divergence of electronic and steric effects on spectroscopic readouts.

FTIR Spectroscopy: Solid-State Interplay

In solid-state ATR-FTIR, the disruption of hydrogen bonding typically dominates the spectral shifts. Unhindered amides like N-phenylbenzamide form extensive H-bond networks, which weaken the C=O and N-H bonds, pushing their stretching frequencies lower.

When comparing N-mesityl-4-methoxybenzamide to its analogs, we observe a "tug-of-war" between the H-bond disruption (which raises frequencies) and the methoxy resonance (which lowers the C=O frequency) .

Comparative FTIR Data Summary
CompoundAmide I ( νC=O​ , cm⁻¹)Amide II ( δN−H​ , cm⁻¹)N-H Stretch ( νN−H​ , cm⁻¹)Mechanistic Driver
N-Phenylbenzamide ~1655~1535~3300 (Broad)Planar geometry; strong intermolecular H-bonding.
N-Mesitylbenzamide ~1665~1515~3380 (Sharp)Steric bulk disrupts H-bonding; free C=O and N-H vibrate at higher frequencies.
N-Mesityl-4-methoxybenzamide ~1650~1510~3375 (Sharp)Methoxy resonance lowers C=O bond order, counteracting the steric H-bond disruption.

Data represents typical solid-state ATR-FTIR values for these structural classes.

UV-Vis Spectroscopy: Solution-Phase Conjugation

Unlike solid-state FTIR, UV-Vis spectroscopy in dilute solution isolates the intramolecular electronic properties of the chromophore. Here, the steric twisting of the mesityl group prevents the molecule from achieving full planarity, effectively decoupling the N-aryl ring from the primary chromophore system .

Comparative UV-Vis Data Summary
Compound λmax​ ( π→π∗ , nm)Molar Absorptivity ( ϵ )Chromophore Status
N-Phenylbenzamide ~265~18,000Fully conjugated, planar system.
N-Mesitylbenzamide ~250~12,000Steric twisting breaks conjugation; hypsochromic shift.
N-Mesityl-4-methoxybenzamide ~275~22,000Methoxy auxochrome extends benzoyl conjugation; dominant bathochromic shift.

Self-Validating Experimental Protocols

To ensure data integrity, spectroscopic workflows must be self-validating. A protocol that cannot detect its own errors is insufficient for rigorous chemical characterization.

Workflow cluster_FTIR ATR-FTIR Validation cluster_UV UV-Vis Validation Prep Sample Prep >99% Purity F1 Background Subtraction Prep->F1 Solid State U1 Solvent Blanking Prep->U1 Solution F2 Force Gauge Optimization F1->F2 F3 Spectral Deconvolution F2->F3 U2 Serial Dilution U1->U2 U3 Beer-Lambert Linearity U2->U3

Fig 2. Self-validating experimental workflow for FTIR and UV-Vis characterization.
Protocol A: ATR-FTIR Acquisition
  • System Readiness & Background: Clean the diamond ATR crystal with HPLC-grade isopropanol. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) to account for atmospheric H₂O and CO₂.

  • Sample Application: Deposit ~2 mg of crystalline N-mesityl-4-methoxybenzamide directly onto the center of the crystal.

  • Pressure Optimization (Self-Validation Step): Apply the pressure anvil while monitoring the live IR signal. Increase pressure until the Amide I peak intensity reaches ~0.6–0.8 absorbance units. Causality: This ensures optimal optical contact depth without causing pressure-induced polymorphic transitions or crystal damage.

  • Processing: Acquire 64 scans. Apply baseline correction. If the N-H stretch region appears asymmetrical, use second-derivative processing to resolve overlapping bands of free vs. weakly H-bonded N-H populations.

Protocol B: UV-Vis Acquisition
  • Solvent Blanking: Use HPLC-grade ethanol (UV cutoff < 210 nm). Fill a 10 mm pathlength quartz cuvette with ethanol and perform a baseline zero scan from 200 to 400 nm.

  • Stock Preparation: Prepare a precise 1.0×10−3 M stock solution of the analyte in ethanol.

  • Serial Dilution: Prepare working solutions at 10−4 , 5×10−5 , and 10−5 M . Scan each solution from 200 to 400 nm.

  • Beer-Lambert Validation (Self-Validation Step): Plot the maximum absorbance ( λmax​ at ~275 nm) against concentration. Causality: An R2>0.99 confirms the absence of concentration-dependent aggregation (e.g., π -stacking), validating that the calculated molar absorptivity ( ϵ ) represents the monomeric species.

References

  • Title : Organic Nitrogen Compounds, VII: Amides—The Rest of the Story Source : Spectroscopy Online (2020) URL :[Link]

  • Title : Electrostatic frequency shifts in amide I vibrational spectra: Direct parameterization against experiment Source : The Journal of Chemical Physics / PMC (2010) URL :[Link]

  • Title : Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts Source : ACS Omega (2020) URL :[Link]

  • Title : Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis Source : PMC (2021) URL :[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-Aryl Benzamides: The Case of N-mesityl-4-methoxybenzamide

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-mesityl-4-methoxybenzamide, a compound of interest in synthetic chemistry. By dissecting its fragmentation, we gain insights applicable to a broader class of N-aryl benzamides. This guide will compare its expected fragmentation with the known fragmentation of a structurally related compound, N-isobutylbenzamide, providing a clear framework for researchers in the field.

The Rationale Behind Fragmentation Analysis

Understanding the fragmentation of a molecule under mass spectrometric conditions is not merely an academic exercise. It is a critical step in confirming molecular identity, identifying unknown compounds, and elucidating the structure of metabolites and degradation products. For drug development professionals, this information is vital for ensuring the purity and stability of active pharmaceutical ingredients (APIs). The fragmentation pathways are governed by fundamental principles of chemical stability, with cleavages preferentially occurring at weaker bonds and leading to the formation of stable ions and neutral losses.

For N-mesityl-4-methoxybenzamide, the presence of two aromatic rings, an amide linkage, and a methoxy group provides multiple potential sites for fragmentation. The mesityl group (2,4,6-trimethylphenyl) introduces steric hindrance and additional fragmentation possibilities compared to simpler N-aryl benzamides.

Predicted Fragmentation Pattern of N-mesityl-4-methoxybenzamide

A primary and highly characteristic fragmentation for aromatic amides is the α-cleavage of the amide C-N bond.[1][4][5] This cleavage is favorable as it leads to the formation of a resonance-stabilized acylium ion.

Key Predicted Fragments for N-mesityl-4-methoxybenzamide:

  • Molecular Ion (m/z 269): The intact molecule with one electron removed.

  • 4-Methoxybenzoyl Cation (m/z 135): This is anticipated to be a major fragment resulting from the cleavage of the C-N amide bond. The positive charge is stabilized by the electron-donating methoxy group and resonance within the aromatic ring.

  • 4-Methoxyphenyl Cation (m/z 107): The 4-methoxybenzoyl cation (m/z 135) can subsequently lose a neutral carbon monoxide (CO) molecule to form this fragment.[5]

  • Mesityl Cation (m/z 119): Cleavage of the N-mesityl bond can lead to the formation of this stable cation.

  • Tropylium Ion (m/z 91): Rearrangement and fragmentation of the mesityl group could potentially lead to the formation of the highly stable tropylium ion.

The following diagram illustrates the predicted fragmentation pathway:

Fragmentation_of_N_mesityl_4_methoxybenzamide M N-mesityl-4-methoxybenzamide (m/z 269) F1 4-Methoxybenzoyl Cation (m/z 135) M->F1 - C9H11N F3 Mesityl Cation (m/z 119) M->F3 - C8H7NO2 F2 4-Methoxyphenyl Cation (m/z 107) F1->F2 - CO

Caption: Predicted fragmentation of N-mesityl-4-methoxybenzamide.

A Comparative Case: N-Isobutylbenzamide

To provide a practical comparison, we will examine the documented fragmentation pattern of N-isobutylbenzamide.[5] This compound, while having an aliphatic N-substituent, shares the core benzamide structure and offers a valuable contrast in fragmentation behavior.

The fragmentation of N-isobutylbenzamide is also initiated by the formation of a molecular ion (m/z 177).[5] However, the presence of a flexible alkyl chain introduces additional fragmentation pathways not seen in the rigid N-mesityl-4-methoxybenzamide.

Major Fragments of N-Isobutylbenzamide: [5]

Fragment Ionm/zProposed Structure
Molecular Ion177[C₁₁H₁₅NO]⁺•
Benzoyl Cation105[C₇H₅O]⁺
Phenyl Cation77[C₆H₅]⁺
Isobutylene Radical Cation56[C₄H₈]⁺•
Allyl Cation41[C₃H₅]⁺

A key difference is the presence of the m/z 56 peak, which arises from a McLafferty rearrangement.[5] This rearrangement involves the transfer of a gamma-hydrogen from the isobutyl group to the carbonyl oxygen, followed by the elimination of a neutral benzamide molecule. This pathway is not possible for N-mesityl-4-methoxybenzamide due to the absence of gamma-hydrogens on the N-mesityl group.

Experimental Protocol: GC-MS Analysis of Benzamide Derivatives

The following protocol outlines a general method for the analysis of benzamide derivatives like N-mesityl-4-methoxybenzamide and N-isobutylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the benzamide derivative in a volatile solvent such as methanol or ethyl acetate.

  • Working Standards: Perform serial dilutions to create working standards at concentrations ranging from 1 to 100 µg/mL.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • Mass Spectrometer: Capable of electron ionization (EI) with a scan range of m/z 40-500.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

4. Data Analysis:

  • Identify the peak corresponding to the analyte based on its retention time.

  • Analyze the mass spectrum of the peak to identify the molecular ion and major fragment ions.

  • Compare the obtained fragmentation pattern with the predicted or known fragmentation patterns.

The following diagram illustrates the workflow for this analysis:

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Stock Solution (1 mg/mL) Prep2 Serial Dilutions Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data1 Identify Retention Time MS->Data1 Data2 Analyze Mass Spectrum Data1->Data2 Data3 Compare with Known Patterns Data2->Data3

Caption: GC-MS analysis workflow for benzamide derivatives.

Conclusion

The predictable nature of mass spectrometry fragmentation, grounded in fundamental chemical principles, allows for the confident structural elucidation of novel compounds. While experimental data for N-mesityl-4-methoxybenzamide is not yet widely published, its fragmentation pattern can be reliably predicted through comparison with the extensive literature on related benzamide structures. The primary cleavage is expected to occur at the C-N amide bond, leading to the formation of a stable 4-methoxybenzoyl cation. This contrasts with N-alkyl benzamides, such as N-isobutylbenzamide, which can undergo additional fragmentation pathways like the McLafferty rearrangement. This guide provides researchers with a solid framework for interpreting the mass spectra of N-aryl benzamides and highlights the importance of comparative analysis in structural confirmation.

References

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry - ACS Publications. [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. [Link]

  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. [Link]

  • (PDF) Mass Spectrometry of Aromatic Cyclic Imides and - Amanote Research. [Link]

  • Benzamide-simplified mass spectrum. | Download Scientific Diagram - ResearchGate. [Link]

  • Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry - PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Publishing. [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc - YouTube. [Link]

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Disposal Protocol for N-Mesityl-4-methoxybenzamide Derivatives

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex organic intermediates is paramount for both laboratory safety and environmental compliance. N-mesityl-4-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex organic intermediates is paramount for both laboratory safety and environmental compliance. N-mesityl-4-methoxybenzamide and its commercially prevalent derivatives (such as 3-Amino-N-mesityl-4-methoxybenzamide) are highly valued building blocks in organic synthesis[1]. However, their structural stability and physical state necessitate strict, EPA-compliant disposal protocols.

This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of these solid organic benzamides, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical Properties & Mechanistic Hazard Profile

Understanding the physical and chemical properties of a compound is the first step in designing a self-validating disposal system. The data below summarizes the key quantitative metrics for the representative derivative, 3-Amino-N-mesityl-4-methoxybenzamide[1].

PropertyValue
Product Name 3-Amino-N-mesityl-4-methoxybenzamide
IUPAC Name 3-amino-4-methoxy-N-(2,4,6-trimethylphenyl)benzamide
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS Number 1016694-77-1
Physical State Solid (Crystalline Powder)

Causality in Hazard Assessment: As a solid organic powder, this compound presents a primary inhalation hazard. Mechanical agitation during experimental transfers or waste consolidation can generate aerosolized micro-particulates[2][3]. Furthermore, its complex aromatic and amide structure means it will not readily undergo biological or chemical degradation in standard municipal landfills[4]. Consequently, introducing this compound into aqueous waste streams or non-hazardous trash poses a severe environmental risk, mandating high-temperature thermal treatment (incineration)[5][6].

Step-by-Step Disposal Methodology

The following protocol outlines the operational steps for disposing of N-mesityl-4-methoxybenzamide waste. Each step is designed to mitigate specific physicochemical risks associated with solid benzamides.

Step 1: Personal Protective Equipment (PPE) & Engineering Controls
  • Action: Before handling the waste, don chemical-resistant nitrile gloves, safety goggles, a laboratory coat, and a NIOSH-approved N95 or P100 particulate respirator. Conduct all waste consolidation inside a certified chemical fume hood[2][3].

  • Causality: Benzamide derivatives can cause acute respiratory tract irritation and systemic toxicity upon inhalation or dermal absorption[3]. The fume hood provides a negative-pressure environment that captures stray particulates, while the P100 respirator acts as a fail-safe against aerosolized crystalline dust.

Step 2: Spill Containment and Solid Waste Collection
  • Action: To collect spilled or residual powder, do not dry sweep . Instead, use spark-proof spatulas to carefully scoop the bulk material. For fine residual dust, employ a wet-wipe method using a compatible solvent (e.g., ethanol or water) to dampen the powder before wiping[2]. Place all collected material and contaminated wipes into a high-density polyethylene (HDPE) or glass wide-mouth waste container.

  • Causality: Dry sweeping induces kinetic energy that exacerbates dust formation, drastically increasing the risk of inhalation and widespread surface contamination[3]. Wet-wiping suppresses the dust by increasing the mass and cohesion of the particles, ensuring the hazardous material remains localized and safely transferable.

Step 3: Chemical Segregation and Packaging
  • Action: Seal the waste container tightly and store it in a designated "Solid Organic Waste" accumulation area. It is critical to segregate this container from strong oxidizing agents, strong acids, and strong bases[3].

  • Causality: Benzamides possess electron-rich aromatic rings and amide linkages. If inadvertently mixed with strong oxidizers (such as nitric acid or peroxides), they can undergo violent, exothermic oxidative cleavage[3]. Strict segregation prevents spontaneous combustion and the subsequent release of toxic nitrogen oxide (NOx) gases within the laboratory's waste storage area.

Step 4: Final Disposal via High-Temperature Incineration
  • Action: Label the container clearly as "Hazardous Solid Organic Waste (Benzamide Derivative)" and transfer it to a licensed hazardous waste management contractor for high-temperature incineration at an EPA-compliant facility[5][7].

  • Causality: Under the , complex organic chemicals that pose a potential hazard to human health or the environment must be properly managed[7]. High-temperature thermal treatment (incineration) is the only method that provides sufficient activation energy to break the stable aromatic and amide bonds, completely converting the compound into harmless ash, carbon dioxide, and water vapor[5][6].

Operational Workflow Visualization

To ensure seamless compliance and quick reference within the laboratory, the following logical workflow maps the lifecycle of N-mesityl-4-methoxybenzamide waste from generation to final destruction.

Workflow Start Waste Generation (N-mesityl-4-methoxybenzamide) PPE Don PPE & Fume Hood (Gloves, Goggles, Respirator) Start->PPE Collect Solid Waste Collection (Wet-Wipe, Avoid Dust) PPE->Collect Segregate Chemical Segregation (Isolate from Oxidizers) Collect->Segregate Label Label as Hazardous Solid Organic Waste Segregate->Label Incinerate High-Temp Incineration (EPA Compliant Facility) Label->Incinerate

Caption: Disposal workflow for N-mesityl-4-methoxybenzamide solid organic waste.

Regulatory Compliance and Chain of Custody

Maintaining a rigorous chain of custody is essential for establishing trust and authority in laboratory management. While N-mesityl-4-methoxybenzamide may not be explicitly named on the EPA's P or U lists of discarded commercial chemical products, it falls under the broader regulatory umbrella of characteristic hazardous solid waste due to its toxicity profile and environmental persistence[7][8]. Laboratories must maintain documentation on-site demonstrating that each shipment of this waste was received and treated by a certified combustion unit, in strict accordance with the Resource Conservation and Recovery Act (RCRA)[7].

References

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: How Pharmaceutical Manufacturing Companies Can Manage Organic Waste Source: ECEPL URL: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide for Handling N-Mesityl-4-Methoxybenzamide

As a Senior Application Scientist, I recognize that handling novel or specialized organic compounds requires more than just a cursory glance at a safety manual. For researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling novel or specialized organic compounds requires more than just a cursory glance at a safety manual. For researchers, scientists, and drug development professionals, establishing a self-validating safety system is paramount.

While a highly specific, universally standardized Safety Data Sheet (SDS) for N-mesityl-4-methoxybenzamide may not be readily available in all commercial databases, we must apply rigorous scientific deduction. By analyzing its structural components—a benzamide core substituted with a highly lipophilic mesityl (2,4,6-trimethylphenyl) group and a para-methoxy moiety—we can extrapolate its physicochemical behavior and safety profile from structurally similar benzamide derivatives[1].

This guide provides the essential, step-by-step logistical and safety protocols required to handle this compound without compromising scientific integrity or laboratory safety.

Chemical Profile & Hazard Rationale

Understanding the why behind a hazard allows for proactive, rather than reactive, safety measures. Benzamide derivatives frequently present risks of acute oral toxicity, dermal and ocular irritation, and potential genetic defects[1]. The addition of the mesityl group significantly increases the molecule's lipophilicity, which directly enhances its potential for dermal absorption compared to a parent benzamide.

Table 1: Extrapolated Physicochemical Properties and Hazard Assessment

Property / HazardExtrapolated ProfileMechanistic Rationale
Physical State Solid / Crystalline PowderTypical for substituted aromatic amides at room temperature. Presents a distinct inhalation hazard if aerosolized[1].
Dermal Hazard Moderate to High IrritantThe lipophilic mesityl group facilitates easier traversal through the stratum corneum, increasing systemic exposure risk.
Ocular Hazard Severe IrritantFine organic powders can cause mechanical abrasion and severe localized chemical irritation to the cornea[1].
Environmental Hazardous to Aquatic LifeAromatic amides and their halogenated/substituted counterparts must strictly avoid environmental discharge[2].

Personal Protective Equipment (PPE) Requirements

Donning the correct PPE is a self-validating system designed to break the chain of chemical exposure. Every piece of equipment serves a specific, scientifically grounded purpose.

Table 2: PPE Specifications and Causality

PPE ComponentSpecificationOperational Causality
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)Prevents skin contact. Nitrile provides an excellent barrier against lipophilic organic compounds. Double-gloving ensures integrity if the outer layer is compromised[1][3].
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate dust and chemical splashes. Standard safety glasses with side shields are insufficient for fine powders[1][3].
Body Protection Flame-resistant (FR) Laboratory CoatProtects skin and personal clothing. Must be fully buttoned to prevent particulate accumulation on exposed skin[1][3].
Respiratory N95 / P100 Particulate Respirator (if outside hood)Prevents inhalation of aerosolized dust. Note: Primary handling must occur in a fume hood, rendering respirators a secondary defense[1][3].

Step-by-Step Operational Workflow

Phase A: Preparation and Donning
  • Inspect Equipment: Before entering the designated handling area, ensure all necessary PPE is available and free of micro-tears or degradation[1].

  • Don PPE: Put on the laboratory coat (fully buttoned), safety goggles, and chemical-resistant gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat to eliminate exposed skin at the wrists[1].

Phase B: Weighing and Transfer
  • Engineering Controls: All handling of the solid powder must be conducted inside a certified, well-ventilated chemical fume hood or a dedicated balance enclosure[1].

  • Transfer Mechanics: Use an anti-static scoop or spatula. Avoid rapid, sweeping movements that can aerosolize the powder[1].

  • Containment: Keep the primary source container securely closed immediately after the required mass is extracted[1].

Phase C: Doffing and Decontamination
  • Glove Removal: Remove gloves by peeling them off from the cuff, turning them inside out to trap any microscopic contaminants within the glove matrix[1].

  • Coat Removal: Unbutton the lab coat and roll it away from your body to prevent the outer contaminated surface from touching your personal clothing[1].

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE[1].

Spill Response & Waste Disposal Plan

The disposal of benzamide derivatives must be conducted in strict accordance with all applicable local, state, and federal environmental regulations[2][3].

Immediate Spill Protocol
  • Evacuate & Alert: If the spill is large or occurs outside a fume hood, evacuate the immediate area and alert your institutional Environmental Health and Safety (EHS) department[3].

  • Containment: Wearing full PPE, contain the powder using damp absorbent pads to prevent dust generation[3].

  • Collection: Collect all contaminated materials into a sealable, compatible container and label it immediately as hazardous waste[3].

Step-by-Step Disposal Procedure
  • Segregation: Designate a specific, clearly labeled, and sealed container for N-mesityl-4-methoxybenzamide waste. Do not mix this waste with other chemical streams (e.g., strong acids or oxidizers) unless explicitly approved by EHS[3].

  • Regulatory Compliance: Diluting hazardous waste in order to meet discharge standards is strictly prohibited by law (e.g., 40 CFR 268.3). Dilution is not a substitute for proper chemical treatment[4].

  • Container Management: Empty containers that held the compound must be treated as hazardous waste unless they are triple-rinsed. The rinsate must also be collected as hazardous waste[3].

  • Labeling & Pickup: Clearly label the waste container with "Hazardous Waste" and the full chemical name[3]. Store in a secure, well-ventilated satellite accumulation area until pickup by a licensed chemical waste disposal contractor[3][4].

Process Visualization

The following diagram illustrates the logical, self-validating workflow for the safe handling and disposal of this compound.

G Start Risk Assessment & PPE Donning Weighing Weighing & Transfer (Fume Hood) Start->Weighing Reaction Reaction / Assay Execution Weighing->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Spill Protocol (Contain & Clean) Spill->SpillResponse Yes Waste Waste Segregation & Labeling Spill->Waste No SpillResponse->Waste Disposal EHS / Vendor Disposal Waste->Disposal

Workflow for the safe handling and disposal of N-mesityl-4-methoxybenzamide.

References

  • Laboratory Safety & Standard Procedures Aerosol & Particulate Research Laboratory. University of Miami. [Link]

Sources

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